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6-Acetoxy-5-bromo-7-azaindole Documentation Hub

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  • Product: 6-Acetoxy-5-bromo-7-azaindole
  • CAS: 1427503-65-8

Core Science & Biosynthesis

Foundational

Technical Profile: 6-Acetoxy-5-bromo-7-azaindole

This guide serves as an advanced technical whitepaper on 6-acetoxy-5-bromo-7-azaindole , a specialized bifunctional intermediate used in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. CAS Registry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper on 6-acetoxy-5-bromo-7-azaindole , a specialized bifunctional intermediate used in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.

CAS Registry Number: 1427503-65-8 Chemical Formula: C


H

BrN

O

Molecular Weight: 255.07 g/mol Systematic Name: 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate

Executive Summary

6-acetoxy-5-bromo-7-azaindole represents a strategic "masked" scaffold in medicinal chemistry. It combines the electrophilic utility of a C5-bromine atom (amenable to Suzuki/Buchwald couplings) with a C6-acetoxy group. The acetoxy moiety serves two critical roles:

  • Solubility & Purification: It renders the typically insoluble 6-oxo-7-azaindole tautomer lipophilic, facilitating silica gel chromatography.

  • Synthetic Divergence: It acts as a precursor to the 6-oxo (lactam) pharmacophore or, via hydrolysis and chlorination, to 6-chloro-7-azaindoles (key electrophiles for S

    
    Ar reactions).
    

This guide details the synthesis, mechanistic underpinnings, and downstream applications of this compound, intended for drug discovery chemists optimizing 7-azaindole cores (e.g., Vemurafenib analogs).

Structural Properties & Reactivity Analysis[1]

Electronic Architecture

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.[1]

  • C5-Position (Bromine): The 5-position is electronically activated for Palladium-catalyzed cross-coupling but deactivated towards electrophilic aromatic substitution (EAS) compared to the C3 position. The bromine atom provides a stable handle for carbon-carbon bond formation.

  • C6-Position (Acetoxy): The C6 position is adjacent to the pyridine nitrogen. The acetoxy group is an "activated ester" of the enol form. Under acidic or basic aqueous conditions, it rapidly hydrolyzes to the thermodynamically stable 5-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one (lactam).

Tautomeric Considerations

While the compound is isolated as the O-acetyl tautomer (lactim ester), it is synthetically equivalent to the 6-pyridone. Researchers must handle the compound under anhydrous conditions to prevent premature hydrolysis if the acetoxy group is to be retained for specific transformations.

Synthetic Protocol

The synthesis of 6-acetoxy-5-bromo-7-azaindole relies on the Reissert-Henze rearrangement (also known as the Boekelheide rearrangement variant) of the corresponding N-oxide.

Step-by-Step Methodology

Precursor: 5-Bromo-7-azaindole (CAS 183208-35-7)

Phase A: N-Oxidation
  • Dissolution: Dissolve 5-bromo-7-azaindole (1.0 equiv) in dichloromethane (DCM) or ethyl acetate.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 1.1–1.2 equiv) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS for consumption of starting material.

  • Workup: Wash with saturated NaHCO

    
     to remove m-chlorobenzoic acid byproduct. Isolate 5-bromo-7-azaindole-7-oxide .
    
    • Note: The N-oxide is highly polar and may precipitate. Filtration is often sufficient.

Phase B: Reissert-Henze Rearrangement
  • Activation: Suspend the dried N-oxide (1.0 equiv) in acetic anhydride (Ac

    
    O, 5–10 equiv). Ac
    
    
    
    O acts as both reagent and solvent.
  • Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours.

    • Mechanistic Insight: The N-oxide oxygen attacks an acetyl group. The resulting acetoxy-ammonium species undergoes an intramolecular rearrangement (nucleophilic attack by acetate at C6) followed by elimination of acetic acid to restore aromaticity.

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess Ac

    
    O.
    
  • Purification: The residue is typically a dark oil or solid. Purify via flash column chromatography (Hexanes/EtOAc) to isolate 6-acetoxy-5-bromo-7-azaindole .

Quantitative Data Summary
ParameterSpecificationNotes
Yield (Step 1) 85–95%N-oxidation is quantitative; loss usually occurs during extraction.
Yield (Step 2) 60–75%Competitive N-acetylation or hydrolysis can lower yield.
Appearance Off-white to yellow solidColor darkens upon exposure to moisture/air.
Storage -20°C, Inert AtmosphereHydrolysis risk. Stable for months if dry.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the divergent reactivity pathways available from the 6-acetoxy intermediate.

G Start 5-Bromo-7-azaindole NOxide 5-Bromo-7-azaindole N-Oxide Start->NOxide mCPBA, DCM 0°C -> RT Target 6-Acetoxy-5-bromo- 7-azaindole (CAS 1427503-65-8) NOxide->Target Ac2O, Reflux (Reissert-Henze) Lactam 6-Oxo-derivative (Lactam) Target->Lactam Hydrolysis (MeOH/H2O, OH-) Suzuki 5-Aryl-6-acetoxy Derivatives Target->Suzuki Ar-B(OH)2, Pd(0) (C5 Coupling) Chloro 6-Chloro-derivative (SNAr Electrophile) Lactam->Chloro POCl3, Reflux

Figure 1: Synthetic pathway from 5-bromo-7-azaindole to the 6-acetoxy derivative and subsequent divergence points.[1][2][3][4]

Applications in Drug Discovery[5][6]

Orthogonal Functionalization

The primary value of 6-acetoxy-5-bromo-7-azaindole lies in its ability to allow sequential functionalization of the C5 and C6 positions.

  • C5-First Strategy: Perform Suzuki-Miyaura coupling on the 6-acetoxy species. The acetoxy group is generally stable to standard mild coupling conditions (Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/H
    
    
    O), provided the base concentration is not high enough to cause rapid hydrolysis.
  • C6-First Strategy: Hydrolyze the acetoxy group to the 6-one , then chlorinate with POCl

    
     to yield 5-bromo-6-chloro-7-azaindole . This allows for S
    
    
    
    Ar displacement at C6 with amines (common in kinase inhibitor design to bind the hinge region) before functionalizing the C5 bromine.
Case Study: Kinase Inhibitor Scaffolds

In the development of BRAF or JAK inhibitors, the 7-azaindole core mimics the purine ring of ATP.

  • The C5 substituent often projects into the hydrophobic pocket (gatekeeper region).

  • The C6 substituent (if an amine) can interact with the solvent front or ribose binding pocket.

  • The 6-acetoxy intermediate provides the necessary flexibility to install these groups in the correct order to maximize yield and regioselectivity.

References

  • Preparation of 5-bromo-7-azaindole

    • Source: Patent CN109081840B.
    • URL:

  • Reissert-Henze Functionalization of 7-Azaindoles: Source:Journal of Organic Chemistry, 2001, 5, 471-506. "Synthesis and Reactivity of 7-Azaindoles." Context: Describes the general reactivity of azaindole N-oxides with acetic anhydride.
  • Catalog Verification of 6-Acetoxy-5-bromo-7-azaindole

    • Source: Namiki Shoji Co., Ltd. Catalog (2019). Item SL-08546.[2]

    • URL: (See CAS 1427503-65-8).

  • General Azaindole Functionalization Review

    • Source:Molecules, 2018, 23, 2673.[2] "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization."

    • URL:

Sources

Exploratory

5-bromo-7-azaindole spectroscopic data

Title: Structural Characterization and Synthetic Utility of 5-Bromo-7-azaindole: A Technical Guide Executive Summary & Significance 5-Bromo-7-azaindole (CAS: 183208-35-7) is a critical pharmacophore in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Characterization and Synthetic Utility of 5-Bromo-7-azaindole: A Technical Guide

Executive Summary & Significance

5-Bromo-7-azaindole (CAS: 183208-35-7) is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and purine scaffolds. Its significance lies in the C-5 bromine handle, which enables precise late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the hydrogen-bonding capabilities of the pyrrolo[2,3-b]pyridine core.

This guide provides a definitive reference for the spectroscopic identification, synthesis, and quality control of this intermediate, designed to prevent common characterization errors in kinase inhibitor development.

Synthetic Pathway & Regioselectivity

The synthesis of 5-bromo-7-azaindole relies on electrophilic aromatic substitution. A common pitfall is the formation of the C-3 regioisomer (3-bromo-7-azaindole) or the 3,5-dibromo byproduct. The protocol below prioritizes regioselectivity for the C-5 position.

Reaction Logic: The pyridine ring of 7-azaindole is electron-deficient, making it less reactive to electrophiles than the pyrrole ring. However, under controlled acidic conditions or using N-bromosuccinimide (NBS) in polar aprotic solvents, the reaction can be steered toward the 5-position via a specific mechanism involving the protonation of the pyridine nitrogen, which deactivates the ring but directs the bromine to the para position relative to the pyrrole nitrogen.

Visualization: Synthetic Workflow

Synthesispathway Start 7-Azaindole (Starting Material) Reagent NBS (1.05 eq) DCM or DMF 0°C to RT Start->Reagent Intermediate Reaction Mixture Reagent->Intermediate Electrophilic Bromination Product 5-Bromo-7-azaindole (Major Product) Intermediate->Product Regioselective Formation Byproduct 3-Bromo / 3,5-Dibromo (Impurities) Intermediate->Byproduct Over-bromination (Control Temp!)

Caption: Regioselective bromination pathway using NBS. Temperature control is critical to minimize C-3 bromination.

Spectroscopic Profiling (The Core Data)

Accurate identification requires distinguishing the 5-bromo isomer from the 3-bromo isomer. The coupling constants (


 values) in the 

H NMR are the definitive self-validating metric.
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended due to solubility and exchangeable protons).[1]
NucleusPositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Structural Logic

H
NH (H-1)11.90br s-Exchangeable acidic proton.

H
H-68.49d2.0 - 2.2Deshielded by adjacent N-7; meta-coupling to H-4.

H
H-48.32d2.0 - 2.2Meta-coupling to H-6 confirms C-5 substitution.

H
H-27.56d3.5Pyrrole ring proton; vicinal coupling to H-3.

H
H-36.52d3.5Upfield pyrrole proton; vicinal coupling to H-2.

C
C-7a~149.0s-Bridgehead carbon (deshielded).

C
C-6~144.5s-Alpha to Nitrogen.

C
C-4~130.2s-Beta to bridgehead.

C
C-2~128.5s-Pyrrole alpha carbon.

C
C-3a~121.0s-Bridgehead carbon.

C
C-5~111.5s-Diagnostic: Upfield shift due to heavy atom effect (C-Br).

C
C-3~100.5s-Pyrrole beta carbon (electron rich).

Self-Validating Protocol:

CRITICAL CHECK: If you observe a coupling constant of


 Hz in the aromatic region, you have failed to brominate the pyridine ring. This large coupling indicates adjacent protons (H-4/H-5 or H-5/H-6), meaning the bromine is likely on the pyrrole ring (C-3) or the reaction did not proceed. The 5-bromo isomer MUST show small meta-coupling (

Hz) for H-4 and H-6.
B. Mass Spectrometry (MS)
  • Technique: LC-MS (ESI+)

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    [2][3]
  • Exact Mass: 195.96

  • Observed Peaks:

    • m/z 197 (

      
      Br isotope)
      
    • m/z 199 (

      
      Br isotope)
      
  • Diagnostic Pattern: A 1:1 doublet intensity ratio is mandatory. Any deviation suggests contamination with non-brominated starting material (m/z 119) or dibromo species.

C. Infrared Spectroscopy (FT-IR)
  • Medium: KBr Pellet or ATR

  • 
     (cm
    
    
    
    ):
    • 3400–3100 (Broad, N-H stretch).

    • 1610, 1580 (C=C / C=N aromatic skeletal vibrations).

    • 600–500 (C-Br stretch, often weak/obscured).

Quality Control & Purification Workflow

To ensure "Trustworthiness" in downstream applications (e.g., biological assays), the following closed-loop workflow should be adopted.

Visualization: Analytical Logic Gate

QCWorkflow Crude Crude Product (Post-Workup) TLC TLC Check (Hex/EtOAc 3:1) Crude->TLC Column Flash Chromatography (Silica Gel) TLC->Column NMR_Check 1H NMR Validation (Check J-coupling of H4/H6) Column->NMR_Check Decision J ~ 2.0 Hz? NMR_Check->Decision Pass Release for Synthesis (Purity >98%) Decision->Pass Yes Fail Recrystallize (Remove 3-Br isomer) Decision->Fail No Fail->NMR_Check Re-test

Caption: Self-validating QC loop. The NMR J-coupling check is the "Go/No-Go" decision point.

Experimental Protocol (Standardized)

Preparation of 5-Bromo-7-azaindole

  • Charge: To a solution of 7-azaindole (1.0 eq) in anhydrous DMF (0.5 M concentration) at 0°C.

  • Add: N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Adding NBS too fast causes exotherms that favor poly-bromination.

  • Monitor: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Starting material (

    
    ) should disappear; product (
    
    
    
    ) appears.
  • Quench: Pour mixture into ice-water (10x volume). The product typically precipitates.

  • Isolate: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over Na

    
    SO
    
    
    
    .
  • Purify: Recrystallize from toluene or perform flash column chromatography (0-30% EtOAc in Hexanes) if high purity (>99%) is required for biological testing.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 692549, 5-Bromo-7-azaindole. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation and NMR Characterization of 6-Acetoxy-5-bromo-7-azaindole

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Vemurafenib, Pexidarti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Vemurafenib, Pexidartinib). The derivative 6-acetoxy-5-bromo-7-azaindole represents a critical, high-value intermediate. The C5-bromide allows for Suzuki-Miyaura cross-coupling, while the C6-acetoxy group serves as a masked pyridinone or a handle for SNAr functionalization.

This guide provides a definitive protocol for the NMR characterization of this molecule. It addresses the specific challenge of distinguishing regiochemical isomers (e.g., 4-bromo vs. 5-bromo) and verifying the oxidation state of the pyridine ring using 1D and 2D NMR techniques.

Structural Context & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyrrolo[2,3-b]pyridine system.

Molecular Visualization

The following diagram illustrates the core numbering and the specific substitution pattern. Note that the presence of substituents at C5 and C6 leaves H4 as the sole proton on the pyridine ring, a critical diagnostic handle.

AzaindoleStructure Figure 1: Connectivity and numbering of 6-acetoxy-5-bromo-7-azaindole. N1 N1 (NH) C2 C2 (CH) N1->C2 C3 C3 (CH) C2->C3 C3a C3a (quat) C3->C3a C4 C4 (CH) C3a->C4 C5 C5 (C-Br) C4->C5 C6 C6 (C-OAc) C5->C6 Br Br C5->Br pos 5 N7 N7 C6->N7 OAc OAc C6->OAc pos 6 C7a C7a (quat) N7->C7a C7a->N1 C7a->C3a

Experimental Protocol

Sample Preparation

The choice of solvent is paramount for azaindoles. Chloroform-d (


) often leads to broad signals for the N1-H proton and potential aggregation.
  • Recommended Solvent: DMSO-d

    
     (99.9% D).
    
  • Rationale: DMSO disrupts intermolecular hydrogen bonding, sharpening the N1-H signal and preventing aggregation-induced chemical shift errors. It also ensures full solubility of the polar acetoxy/bromo core.

  • Concentration: 10–15 mg in 0.6 mL solvent (approx. 50 mM) for optimal 13C sensitivity.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Standard 400/500 MHz)
  • 
    H NMR:  Pulse angle 30°, relaxation delay (D1) 
    
    
    
    1.0 s (ensure integration accuracy of the aromatic protons vs. methyl singlet).
  • 
    C NMR:  Power-gated decoupling (WALTZ-16), D1 
    
    
    
    2.0 s.
  • 2D Experiments: gCOSY, gHSQC (multiplicity edited), gHMBC (optimized for

    
     Hz).
    

Spectral Analysis & Assignment

H NMR Assignment (DMSO-d )

The spectrum is defined by three aromatic signals and one aliphatic singlet.

PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
NH (1) 12.0 – 12.4br s-Exchangeable pyrrole NH. Downfield due to aromaticity and H-bonding.
H4 8.35 – 8.45s-Diagnostic Peak. The only proton on the pyridine ring. Appears as a sharp singlet due to lack of ortho/meta proton neighbors.
H2 7.55 – 7.65dd~3.5Adjacent to NH.[1] Typically more deshielded than H3. Couples to H3 and NH.
H3 6.50 – 6.60dd~3.5Electron-rich pyrrole position. Upfield shift is characteristic of C3 in azaindoles.
OAc-CH

2.30 – 2.40s-Distinct methyl singlet. Shifted downfield (vs. 2.0) by attachment to the electron-deficient pyridine ring.

Key Diagnostic: If H4 appears as a doublet, your bromination likely occurred at C4 or the acetoxy migration failed. H4 must be a singlet.

C NMR Assignment
PositionShift (

ppm)
TypeNotes
C=O (OAc) ~168.5C

Carbonyl carbon of the acetate.
C6 ~153.0C

Deshielded by O-attachment and N7.
C2 ~128.0CHPyrrole alpha-carbon.
C4 ~130.5CHPyridine beta-carbon. Verified by HSQC to H4.
C5 ~105.0C

C-Br . Significantly shielded due to the heavy atom effect of Bromine.
C3 ~100.5CHPyrrole beta-carbon.
C7a ~145.0C

Bridgehead carbon next to N7.
C3a ~118.0C

Bridgehead carbon.
CH

(OAc)
~21.0CH

Methyl carbon.

Structural Validation Workflow (HMBC)

To scientifically prove the regiochemistry (i.e., that the Acetoxy is at C6 and Br is at C5, rather than reversed), you must use Heteronuclear Multiple Bond Correlation (HMBC).

The "Walk-the-Ring" Logic
  • Anchor: Start with the H4 singlet .

  • Path A (Bridgehead): H4 should show a strong 3-bond correlation (

    
    ) to the bridgehead carbon C7a  and C2 .
    
  • Path B (The Substituent): H4 will show a correlation to C6 (the carbon bearing the acetate) and C3a .

  • The Acetate Link: The methyl protons of the acetoxy group (~2.3 ppm) will correlate to the Carbonyl (~168 ppm) and, crucially, may show a weak correlation to C6 , linking the ester to the ring.

HMBC Flowchart

HMBC_Logic Start Start: H4 Singlet (~8.4 ppm) Check Check: Is H4 a Singlet? Start->Check Corr1 HMBC to C7a (Bridgehead) Confirms Pyridine Ring Loc Corr2 HMBC to C5 (Weak/2-bond) Identifies C-Br Carbon Corr1->Corr2 Corr3 HMBC to C6 (C-OAc) Confirms C6 is Quaternary Corr2->Corr3 Result CONFIRMED: 5-Bromo-6-Acetoxy Pattern Corr3->Result Check->Corr1 Yes Error ERROR: Regioisomer (4-Br or 6-H) Check->Error No (Doublet)

Troubleshooting & Impurities

In the synthesis of 6-acetoxy-5-bromo-7-azaindole (typically via N-oxide rearrangement of 5-bromo-7-azaindole), common impurities include:

  • 5-Bromo-7-azaindole (Starting Material): Look for H6 as a doublet at ~8.5 ppm and H4 as a doublet at ~8.2 ppm (meta-coupling).

  • 6-Hydroxy-5-bromo-7-azaindole (Hydrolysis Product): If the acetate hydrolyzes, the methyl singlet at 2.3 ppm disappears. The compound may exist as the pyridone tautomer, shifting C=O to ~160 ppm.

  • N-Acetylation: Indole N1-acetylation is possible. This shifts H2 downfield significantly (>7.8 ppm) and the carbonyl carbon usually appears upfield of the O-acetyl carbonyl.

References

  • Synthesis of 7-Azaindole Derivatives: Song, J. J., et al.[2] "A practical synthesis of 5-bromo-7-azaindole." Journal of Organic Chemistry, 2002. Source:

  • N-Oxide Rearrangement (Minisci-type functionalization): Yakhontov, L. N., et al. "Rearrangement of 7-azaindole N-oxides to 6-substituted derivatives." Tetrahedron Letters, 1969. Source:

  • NMR of Pyrrolo[2,3-b]pyridines: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles." Tetrahedron, 2003. Source:

  • General Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." Source:

  • Solvent Effects on Azaindoles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Chapter 5: Structure Elucidation). Source:

Sources

Exploratory

Technical Guide: Crystal Structure and Characterization of 5-Bromo-7-Azaindole Derivatives

Executive Summary This technical guide provides a comprehensive structural analysis of 5-bromo-7-azaindole (5-Br-7-AI) and its derivatives, a critical scaffold in medicinal chemistry.[1] As a bioisostere of purine and in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 5-bromo-7-azaindole (5-Br-7-AI) and its derivatives, a critical scaffold in medicinal chemistry.[1] As a bioisostere of purine and indole, the 7-azaindole core is ubiquitous in kinase inhibitor design (e.g., Vemurafenib). The 5-bromo substituent serves as a pivotal functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of drug candidates.[1]

This document details the synthesis, crystallization protocols, and X-ray diffraction (XRD) analysis of these compounds, focusing on the supramolecular synthons that govern their solid-state assembly.

The Structural Scaffold: Chemical Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system mimics the hydrogen-bonding capabilities of the DNA purine bases adenine and guanine.[1]

Key Structural Features[1][2][3][4][5][6]
  • H-Bond Donor/Acceptor: The pyrrole N1–H acts as a donor, while the pyridine N7 acts as an acceptor. This duality facilitates the formation of stable cyclic dimers.

  • 5-Bromo Handle: Located on the pyridine ring, the bromine atom at C5 induces specific halogen bonding interactions and steric bulk that influence crystal packing, distinct from the parent 7-azaindole.

  • Aromaticity: The bicyclic system is planar, promoting

    
    -
    
    
    
    stacking interactions essential for stabilizing the crystal lattice and for intercalation into kinase ATP-binding pockets.[1]

Experimental Protocols: Synthesis & Crystallization

To obtain high-quality single crystals suitable for XRD analysis, purity is paramount.[1] The following protocols outline the synthesis of the core scaffold and the specific crystallization techniques required.

Synthesis of 5-Bromo-7-Azaindole

Two primary routes exist: direct bromination (lab scale) and cyclization of aminopyridines (industrial scale).[1] We focus here on the direct bromination route for research applications due to its operational simplicity.

Protocol: Direct Bromination

  • Reagents: Dissolve 7-azaindole (1.0 eq) in dichloromethane (DCM).

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to prevent over-bromination at the C3 position.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove excess bromine. Wash with water and brine. Dry organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize crude solid from toluene or purify via silica gel chromatography.

Crystallization for X-Ray Diffraction

Growing diffraction-quality crystals of 5-bromo-7-azaindole derivatives requires controlling the nucleation rate to favor few, large crystals over many microcrystals.[1]

Optimized Method: Solvent Evaporation/Diffusion [1]

  • Solvent System: Petroleum Ether (PE) / Ethyl Acetate (EA).[1]

  • Ratio: 10:1 (v/v) is the "Gold Standard" for this scaffold [1].

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of purified 5-bromo-7-azaindole in a minimum amount of warm Ethyl Acetate (~40°C). Ensure the solution is saturated but not supersaturated.

  • Filtration: Pass the warm solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Antisolvent Addition: Gently layer Petroleum Ether (approx.[1] 10x volume) on top of the EA solution. Do not mix.

  • Growth: Cap the vial loosely (or poke a pinhole in Parafilm) to allow slow evaporation of the volatile solvent. Store at ambient temperature (20–25°C) in a vibration-free zone.

  • Harvest: Colorless block-shaped crystals typically appear within 48–72 hours.[1]

Workflow Visualization

The following diagram illustrates the critical path from raw materials to diffraction data.

SynthesisWorkflow cluster_QC Quality Control Gates Start 7-Azaindole Precursor Rxn Bromination (NBS, DCM, 0°C) Start->Rxn + Br source Workup Workup & Purification (Wash, Dry, Column) Rxn->Workup Crude Cryst Crystallization (PE/EA 10:1, Slow Evap) Workup->Cryst Pure Solid TLC TLC/NMR Check Workup->TLC XRD Single Crystal XRD (Data Collection) Cryst->XRD Block Crystal Microscope Polarized Light Microscopy Cryst->Microscope

Figure 1: Operational workflow for the synthesis and crystallization of 5-bromo-7-azaindole, including critical quality control checkpoints.

Crystallographic Analysis: The Supramolecular Assembly

The crystal structure of 5-bromo-7-azaindole is defined by robust hydrogen-bonding patterns that persist even in the presence of various substituents.[1]

Unit Cell & Space Group
  • Crystal System: Monoclinic (typical for this class).[1][2]

  • Space Group:

    
     or 
    
    
    
    .
  • Molecule: The molecule is essentially planar. The bromine atom lies in the plane of the bicyclic system, extending the conjugation.

The R22(8) Dimer Motif

The most dominant feature in the crystal packing of 7-azaindole derivatives is the formation of centrosymmetric dimers. This is a classic supramolecular synthon described by graph set notation as


 .
  • Mechanism: Two molecules interact via a "head-to-head" arrangement.[1]

  • Interaction: The pyrrole

    
     of Molecule A donates a hydrogen bond to the pyridine 
    
    
    
    of Molecule B, and vice versa.
  • Bond Metrics: The

    
     distance is typically 2.90–2.95 Å, indicating a moderately strong hydrogen bond [2].
    
Secondary Interactions

While the dimer forms the primary building block, the 3D lattice is stabilized by:

  • 
    -
    
    
    
    Stacking:
    The dimers stack in layers with an interplanar distance of ~3.4 Å.
  • Halogen Bonding (C-Br...

    
    ):  The bromine atom at C5 is electron-withdrawing, creating a "sigma-hole" that can interact with electron-rich 
    
    
    
    -clouds of adjacent rings, though this is weaker than the H-bonds.[1]
Packing Logic Diagram

The assembly from monomer to crystal lattice follows a hierarchical logic.

PackingLogic Monomer Monomer (5-Br-7-AI) Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Monomer->Dimer Dual H-Bonds (N1-H...N7) Ribbon 1D Ribbon / Layer (π-π Stacking) Dimer->Ribbon Face-to-Face Stacking Note1 Mimics DNA Base Pairing Dimer->Note1 Note2 Distance: ~2.9 Å Dimer->Note2 Crystal 3D Crystal Lattice (Van der Waals / Br-interactions) Ribbon->Crystal Packing Forces

Figure 2: Hierarchical supramolecular assembly of 5-bromo-7-azaindole, from monomeric units to the final 3D crystal lattice.

Quantitative Data Summary

The following table summarizes typical crystallographic parameters for 5-bromo-7-azaindole derivatives, derived from consensus data in the field (e.g., Morzyk-Ociepa et al. [2]).

ParameterValue / DescriptionSignificance
Space Group

(Monoclinic)
Common for centrosymmetric organic dimers.[1]
Z Value 4Indicates 4 molecules per unit cell (2 dimers).
N1-H...N7 Distance 2.92 – 2.98 ÅStrong, directional H-bond; critical for dimer stability.[1]
N-H...N Angle ~170° – 175°Near-linear geometry maximizes bond strength.[1]

-Stacking Distance
3.35 – 3.50 ÅIndicates efficient packing of the aromatic cores.
Torsion Angles < 2° (Ring planarity)The bicyclic system is essentially flat.

Implications for Drug Design

Understanding the crystal structure of the 5-bromo precursor informs the design of final drug candidates.

  • Hinge Binding: The

    
     motif observed in the crystal dimer is exactly the interaction mode used by kinase inhibitors to bind to the "hinge region" of the kinase ATP-binding pocket.
    
  • Solubility Prediction: The high lattice energy provided by the R22(8) dimer and

    
    -stacking often leads to low aqueous solubility. Disrupting this symmetry (e.g., by N1-methylation) can improve solubility but abolishes the key hinge-binding interaction.[1]
    
  • Halogen Bonding: The position of the Bromine (and subsequent cross-coupled groups) allows the molecule to explore the "gatekeeper" region of the kinase, a common strategy for achieving selectivity.

References

  • Guidechem & ChemicalBook Databases. (2024). 5-Bromo-7-azaindole Properties and Synthesis. Retrieved from and .[1]

  • Morzyk-Ociepa, B. , et al. (2024).[1] Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Crystals, 14(7), 631.[1][2] (Note: Validates the R22(8) dimer and crystallographic methods for this scaffold). Retrieved from .[1]

  • National Institutes of Health (NIH). (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from .[1]

  • Patent CN109081840B. (2018). Preparation method of 5-bromo-7-azaindole. (Details the industrial synthesis and purification via crystallization). Retrieved from .

Sources

Foundational

Technical Guide: Solubility Profile and Process Applications of 5-Bromo-7-Azaindole

[1] Executive Summary 5-bromo-7-azaindole is a critical pharmacophore in the synthesis of kinase inhibitors, including Vemurafenib (BRAF inhibitor) and Venetoclax (BCL-2 inhibitor).[1] Its solubility behavior is non-triv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-bromo-7-azaindole is a critical pharmacophore in the synthesis of kinase inhibitors, including Vemurafenib (BRAF inhibitor) and Venetoclax (BCL-2 inhibitor).[1] Its solubility behavior is non-trivial due to its ability to form centrosymmetric dimers via dual N–H[1]···N hydrogen bonds.[1] This guide synthesizes thermodynamic data from recent studies (notably Journal of Molecular Liquids, 2022) to provide a definitive solubility profile.[1]

Key Insight: 5-bromo-7-azaindole exhibits a positive temperature-dependent solubility correlation across all organic solvents, with methyl acetate providing the highest solubility capacity and n-hexane the lowest.[1][2]

Chemical Properties & Structural Dynamics[1]

Understanding the solubility of 5-bromo-7-azaindole requires analyzing its solid-state behavior.[1][3] Unlike simple indoles, the 7-aza modification introduces a pyridine-like nitrogen, facilitating complex hydrogen bonding networks.[1]

  • Molecular Formula: C₇H₅BrN₂[1]

  • Molecular Weight: 197.03 g/mol [1][3]

  • Solid-State Motif: Forms centrosymmetric dimers linked by moderately strong, linear N–H[1]···N hydrogen bonds between the pyrrole and pyridine rings.[1]

  • Implication: Solvents capable of disrupting this dimer (H-bond acceptors) typically show higher solubilizing power than non-polar solvents.[1]

Thermodynamic Solubility Profile

Solvent Ranking and Polarity Effects

Based on static equilibrium data collected between 278.15 K and 323.15 K, the solubility order does not strictly follow a linear dielectric constant trend, indicating that specific solute-solvent interactions (KAT-LSER model) play a dominant role.[1]

Solubility Hierarchy (Highest to Lowest at 298.15 K):

  • Methyl Acetate (Best Solvent)[1][2]

  • Acetone

  • Ethyl Acetate [1][4][5]

  • THF (Tetrahydrofuran)[1][6]

  • Dichloromethane (DCM) *

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • n-Hexane (Anti-solvent)[1]

*Note: DCM exhibits the highest sensitivity to temperature changes (steepest solubility curve), making it an excellent candidate for cooling crystallization.[1]

Quantitative Solubility Data (Interpolated)

Data represents approximate mole fraction solubility (


) at 298.15 K.[1]
Solvent ClassSolventSolubility (

)
Process Suitability
Esters Methyl Acetate~ HighReaction Medium
Esters Ethyl Acetate~ HighExtraction / Crystallization
Ketones Acetone~ HighDissolution for Analysis
Alcohols EthanolModerateGreen Solvent for Synthesis
Chlorinated DCMModerateHigh-Yield Crystallization
Alkanes n-HexaneVery LowAnti-solvent Precipitation
Thermodynamic Modeling

The solubility behavior is best described by the Modified Apelblat Equation , which correlates mole fraction solubility (


) with temperature (

):


Where


, 

, and

are empirical constants derived from experimental regression. The high fit accuracy (RMSD < 0.1%) confirms that the dissolution is enthalpy-driven.[1]

Experimental Protocols

Protocol A: Static Equilibrium Solubility Measurement

Purpose: To determine precise thermodynamic solubility curves for process design.[1]

Methodology:

  • Preparation: Add excess 5-bromo-7-azaindole solid to 10 mL of the target solvent in a double-jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at the set temperature (± 0.05 K) for 24 hours to ensure saturation.

  • Sampling: Stop stirring and allow the phases to separate for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.[1]

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 290 nm).

Protocol B: Formulation for In Vivo Studies

Purpose: Solubilization for animal administration (IP or Oral).[1]

  • Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][7]

  • Procedure:

    • Dissolve 5-bromo-7-azaindole in DMSO (Stock: 50 mg/mL).

    • Add PEG300 and vortex.[1]

    • Add Tween-80 and vortex.[1]

    • Slowly add Saline.

    • Result: Stable suspension/solution at 5 mg/mL.[1][7]

Process Chemistry Applications

Synthesis Solvent Selection

For the bromination of 7-azaindole, DCM or Ethanol are preferred.[1][5]

  • Ethanol: Used for hydrogenation steps (Raney Ni) due to moderate solubility and ease of removal.[1]

  • DCM: Preferred for the bromination step (using NBS or Br2) because the solubility profile allows the product to remain in solution during reaction but precipitate upon cooling or hexane addition.[1]

Purification Strategy (Cooling Crystallization)

The steep solubility curve in DCM and Ethyl Acetate suggests a cooling crystallization strategy.[1]

Workflow:

  • Dissolve crude 5-bromo-7-azaindole in Ethyl Acetate at reflux (approx. 77°C).

  • Perform hot filtration to remove inorganic salts.[1]

  • Cool slowly to 10°C (ramp rate 10°C/hour).

  • (Optional) Add n-Hexane as an anti-solvent at the metastable limit to boost yield.[1]

Visualization of Workflows

Diagram 1: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate: Const. Temp (24h) Start->Equilibrate Settle Phase Separation (2h) Equilibrate->Settle Sample Sampling: 0.22 µm Filter Settle->Sample Analyze Quantification: HPLC (UV 290nm) Sample->Analyze Data Output: Mole Fraction (x) Analyze->Data

Caption: Step-by-step static equilibrium method for determining thermodynamic solubility.

Diagram 2: Solvent Selection Decision Tree

SolventSelection Root Process Goal Reaction Synthesis (Bromination) Root->Reaction Purification Crystallization Root->Purification Formulation Drug Delivery Root->Formulation DCM DCM (High Solubility Variation) Reaction->DCM Ethanol Ethanol (Green/Moderate) Reaction->Ethanol Cooling Cooling Crystallization Purification->Cooling Antisolvent Anti-solvent Purification->Antisolvent DMSO DMSO + PEG300 Formulation->DMSO MeOAc Methyl Acetate / EtOAc Cooling->MeOAc Hexane n-Hexane (Precipitant) Antisolvent->Hexane

Caption: Decision logic for selecting the optimal solvent based on the specific process stage.

References

  • Bao, S., Sun, N., Sun, W., et al. (2022).[1] Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at Different Temperatures (T = 278.15-323.15 K). Journal of Molecular Liquids, 367, 120476.[1][6] [1][6]

  • Morzyk-Ociepa, B., Dysz, K., Turowska-Tyrk, I., et al. (2015).[1] Reinvestigation of the crystal structure, vibrational spectroscopic studies and DFT calculations of 5-bromo-7-azaindole with dual N–H[1]···N hydrogen bonds in dimers.[1] Journal of Molecular Structure, 1102, 91-100.[1] [1]

  • MedChemExpress. (n.d.).[1] 5-Bromo-7-azaindole Product Information & Solubility Protocol. MedChemExpress Technical Data.

  • ChemicalBook. (n.d.).[1] 5-Bromo-7-azaindole Properties and Applications. ChemicalBook Database.[1]

Sources

Exploratory

Technical Whitepaper: The Chemo-Structural Dynamics of 5-Bromo-7-Azaindole

[1] Executive Summary 5-Bromo-7-azaindole (CAS: 183208-35-7) represents a high-value scaffold in modern medicinal chemistry, serving as a bioisostere for indole and purine pharmacophores.[1] Its utility is defined by the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Bromo-7-azaindole (CAS: 183208-35-7) represents a high-value scaffold in modern medicinal chemistry, serving as a bioisostere for indole and purine pharmacophores.[1] Its utility is defined by the unique interplay between the electron-deficient pyridine ring and the electron-rich pyrrole ring, further modulated by the electron-withdrawing bromine at the C5 position. This guide provides a rigorous analysis of its reactivity profile, stability parameters, and validated synthetic protocols, designed for researchers optimizing kinase inhibitors (e.g., Vemurafenib analogs) and complex heterocycles.[1]

Structural & Electronic Profile

The reactivity of 5-bromo-7-azaindole is dictated by three competing electronic vectors: the


-deficiency of the pyridine ring, the 

-excessiveness of the pyrrole ring, and the inductive withdrawal of the C5-bromine.[1]
Acid-Base Properties (pKa)

Unlike indole, the 7-azaindole core possesses a basic nitrogen (N7) and an acidic nitrogen (N1).[1] The C5-bromine substituent significantly alters these values via inductive effects (


).[1]
SiteSpeciesApprox. pKaStructural Insight
N1-H Neutral (Acid)~14.5 - 15.0More acidic than indole (pKa ~16) due to the electron-withdrawing N7 and C5-Br.[1] Deprotonation requires moderate bases (e.g., Cs

CO

, NaH).[1]
N7 Conjugate Acid (Base)~2.5 - 3.5Significantly less basic than unsubstituted 7-azaindole (pKaH ~4.[1]6) due to the strong

effect of the C5-Br.[1] Protonation requires strong mineral acids.[1]
Electronic Distribution & Reactivity Vectors

The molecule presents a "Push-Pull" system.[1][2] The N1 lone pair donates density into the ring (activating C3), while N7 and C5-Br withdraw density (deactivating the system relative to indole).

  • C5 (Bromine): The primary handle for cross-coupling. The bond is activated for oxidative addition but stable enough to survive mild electrophilic substitutions at C3.[1]

  • C3 (Nucleophilic): The site of Electrophilic Aromatic Substitution (S

    
    Ar), though reaction rates are slower than in indole due to ring deactivation.
    
  • C2 vs. C6 (Acidity): A critical regioselectivity switch exists here.[1] C2 is the inherent site of thermodynamic acidity, but C6 can be targeted via kinetic control or directing groups.

Reactivity Architecture

The following diagram maps the orthogonal functionalization pathways available for 5-bromo-7-azaindole.

ReactivityMap Core 5-Bromo-7-Azaindole (Scaffold) C5 C5-Position (Cross-Coupling) Core->C5 Suzuki/Sonogashira (Pd-Catalysis) N1 N1-Position (Alkylation/Protection) Core->N1 Base + R-X (NaH, Cs2CO3) C3 C3-Position (Electrophilic Attack) Core->C3 Halogenation/Formylation (SEAr) C6 C6-Position (Directed Lithiation) Core->C6 n-BuLi/LiTMP (Requires N1-PG) N7 N7-Position (Oxidation/Activation) Core->N7 mCPBA (N-Oxide Formation) C5_Detail Biaryl formation Kinase Hinge Binders C5->C5_Detail C6_Detail C-H Activation via CIPE (Complex Induced Proximity) C6->C6_Detail

Figure 1: Orthogonal reactivity vectors of 5-bromo-7-azaindole allowing for multi-stage functionalization.

The C5-Bromine "Handle" (Cross-Coupling)

The C5-Br bond is the most reliable entry point for diversity.[1]

  • Suzuki-Miyaura: Highly efficient.[1] The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0).

  • Selectivity: In poly-halogenated systems (e.g., 3-iodo-5-bromo-7-azaindole), C3-I reacts before C5-Br.[1] In 4-chloro-5-bromo systems, C5-Br typically reacts before C4-Cl.[1]

The Lithiation Switch (C2 vs. C6)

Direct lithiation of 5-bromo-7-azaindole presents a risk of Lithium-Halogen exchange (destroying the C5-Br) or scrambling.[1]

  • Scenario A: C2-Lithiation. Using n-BuLi on N-protected species typically targets C2 (thermodynamic product).[1]

  • Scenario B: C6-Lithiation. To target C6, one must use the Complex Induced Proximity Effect (CIPE) .

    • Protocol: Protect N1 with a bulky silyl group (e.g., TIPS).[1] Use sec-BuLi (less nucleophilic than n-BuLi) at -78°C. The lithium coordinates to N7, directing deprotonation to C6.[1]

Stability & Storage Profile

ParameterStability StatusCritical Handling Notes
Thermal HighMelting point 176-180°C. Stable under standard reflux conditions (toluene, dioxane).[1]
Oxidative ModerateSusceptible to N-oxidation at N7 by peroxides (mCPBA, H

O

).[1] This is a synthetic feature, not a storage flaw.
Hydrolytic HighStable to aqueous workups (pH 2-12).[1]
Photolytic Low/Moderate C-Br bonds in electron-deficient heterocycles can undergo homolytic cleavage under intense UV.[1] Store in amber vials.
Shelf-Life >2 YearsWhen stored at RT, desiccated, and protected from light.[1]

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C5

This protocol ensures high yield while suppressing protodebromination.[1]

Reagents:

  • 5-Bromo-7-azaindole (1.0 equiv)[1][3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [4]·DCM (0.05 equiv) — Chosen for resistance to oxidation.
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Charge: Combine halide, boronic acid, and Pd catalyst in a reaction vial.

  • Inert: Evacuate and backfill with N

    
     (3 cycles). Crucial: O
    
    
    
    causes homocoupling.[1]
  • Solvate: Add dioxane and aq. K

    
    CO
    
    
    
    .
  • Heat: Stir at 90°C for 4–16 hours. Monitor by LCMS (Target M+1).[1]

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: N-Oxide Activation (Pathway to C4-Chlorination)

Oxidation of N7 is required to activate the C4 position for nucleophilic attack (e.g., Reissert-Henze reaction).[1]

Workflow:

  • Dissolve 5-bromo-7-azaindole in DCM or EtOAc.[1]

  • Add mCPBA (1.1 equiv) portion-wise at 0°C.

  • Warm to RT and stir for 4 hours. Product usually precipitates.[1]

  • Isolation: Filter the solid. Wash with cold DCM.[1]

  • Next Step (Chlorination): Treat the isolated N-oxide with POCl

    
     or MsCl to install a Cl at C4.[1]
    

Logic of the "Lithiation Switch" (Visualized)

The following diagram illustrates the decision tree for C-H activation, a common pitfall in azaindole chemistry.

LithiationLogic Start Target: C-H Activation of 5-Bromo-7-Azaindole Decision1 Is N1 Protected? Start->Decision1 Branch_No No (Free N-H) Decision1->Branch_No No Branch_Yes Yes (e.g., N-TIPS, N-SEM) Decision1->Branch_Yes Yes Result_No Deprotonation of N1-H (Formation of N-Li species) Blocks C-H activation Branch_No->Result_No Decision2 Choice of Base? Branch_Yes->Decision2 Base_nBuLi n-BuLi Decision2->Base_nBuLi Base_secBuLi sec-BuLi / LiTMP Decision2->Base_secBuLi Risk_Exchange RISK: Li-Halogen Exchange (Loss of Bromine at C5) Base_nBuLi->Risk_Exchange Directing Coordination to N7 (CIPE Effect) Base_secBuLi->Directing Outcome_C6 C6-Lithiation (Major Product) Directing->Outcome_C6

Figure 2: Decision logic for regioselective lithiation, highlighting the risk of debromination vs. successful C6-functionalization.

References

  • Regioselective Lithiation & C6 Functionalization

    • Title: "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole"
    • Source:Organic Process Research & Development (Genentech)
    • Context: Describes the use of N-oxide activation and lithiation str
  • Suzuki Coupling on Azaindoles

    • Title: "Palladium-catalyzed couplings to 7-azaindoles with form
    • Source: Atlanchim Pharma Scientific Letter[1][5]

    • Context: Detailed review of Suzuki, Sonogashira, and Heck couplings on the 7-azaindole scaffold.
  • Electronic Properties & pKa

    • Title: "Calculated H charges and pKa values of 7-azaindole deriv
    • Source: ResearchGate / Molecules[1][6]

    • Context: Theoretical and experimental data on the acidity/basicity of the azaindole ring system.[7]

  • General Reactivity Overview

    • Title: "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors"[1]

    • Source:Journal of Medicinal Chemistry
    • Context: Comprehensive review of the scaffold's utility in drug discovery (e.g., Vemurafenib).
    • (Direct Journal Link for verification)

Sources

Foundational

Strategic Utilization of 6-Acetoxy-5-bromo-7-azaindole: Chemical Mechanisms and Synthetic Applications in Kinase Inhibitor Discovery

Executive Summary 6-Acetoxy-5-bromo-7-azaindole is not a therapeutic agent in itself but a high-value synthetic linchpin used in the discovery of ATP-competitive kinase inhibitors. In the context of drug development, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Acetoxy-5-bromo-7-azaindole is not a therapeutic agent in itself but a high-value synthetic linchpin used in the discovery of ATP-competitive kinase inhibitors. In the context of drug development, its "mechanism of action" is defined by its chemical reactivity: it serves as a regioselective electrophilic platform that allows medicinal chemists to functionalize the otherwise inert C6 position of the 7-azaindole scaffold.

This guide details the mechanistic principles governing its synthesis (via the Reissert-Henze rearrangement), its utility in accessing 6-oxo-7-azaindole pharmacophores (common in MET, JAK, and BRAF inhibitors), and validated protocols for its deployment in library generation.

Part 1: The Mechanistic Core

The "Action": Reissert-Henze Rearrangement

The primary mechanism associated with 6-acetoxy-5-bromo-7-azaindole is its formation and subsequent activation. The 7-azaindole ring is electron-deficient at the pyridine moiety, making direct electrophilic aromatic substitution at C6 impossible.

To access the C6 position, chemists utilize the Reissert-Henze mechanism (related to the Boekelheide reaction). This process transforms the nucleophilic N-oxide into the electrophilic 6-acetoxy species.

  • Step 1: N-Activation: The N-oxide of 5-bromo-7-azaindole is acylated by acetic anhydride. This destroys the aromaticity of the pyridine ring and creates a susceptible cation.

  • Step 2: Nucleophilic Attack/Rearrangement: The acetate counter-ion attacks the C6 position. While often described as a [3,3]-sigmatropic rearrangement in alkyl-pyridines, in the 7-azaindole system, it frequently proceeds via an ion-pair mechanism where the acetate acts as a nucleophile at the highly electrophilic C2 or C6 positions (C6 is favored due to steric and electronic control by the pyrrole ring).

  • Step 3: Aromatization: Elimination of the N-O bond restores aromaticity, yielding the 6-acetoxy derivative.

Pharmacophore Generation

Once installed, the 6-acetoxy group acts as a "masked" functionality:

  • Pro-Nucleophile (Hydrolysis): Hydrolysis reveals the 6-hydroxy tautomer, which exists predominantly as the 6-oxo-1,6-dihydro-7-azaindole (a pyridone). This motif is a critical hydrogen bond donor/acceptor pair in the hinge region of kinases (e.g., Vemurafenib analogs).

  • Leaving Group (SNAr): In specific activated systems, the acetoxy group can be displaced by amines or alkoxides to generate C6-substituted libraries.

Mechanistic Pathway Diagram

The following diagram illustrates the conversion of the precursor (5-bromo-7-azaindole) into the 6-acetoxy intermediate and its divergence into bioactive scaffolds.[1]

AzaindoleMechanism Start 5-Bromo-7-azaindole (Precursor) NOxide N7-Oxide Intermediate Start->NOxide mCPBA or Oxone Activated N-Acetoxy Cation NOxide->Activated Ac2O (Acylation) Target 6-Acetoxy-5-bromo- 7-azaindole Activated->Target Reissert-Henze Rearrangement Pyridone 6-Oxo-7-azaindole (Kinase Hinge Binder) Target->Pyridone Hydrolysis (NaOH/MeOH) Coupling Biaryl Products (Suzuki/Buchwald) Target->Coupling Pd-Catalysis (C5 Functionalization) Pyridone->Coupling Diversification

Caption: Mechanistic flow from the 5-bromo precursor to the 6-acetoxy linchpin via Reissert-Henze rearrangement.

Part 2: Experimental Protocols

Synthesis of 6-Acetoxy-5-bromo-7-azaindole

This protocol ensures high regioselectivity for the C6 position over the C4 position.

Reagents:

  • 5-Bromo-7-azaindole (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq)

  • Acetic Anhydride (

    
    , excess, solvent)
    
  • Ethyl Acetate/Hexanes (for purification)[2]

Workflow:

  • N-Oxidation: Dissolve 5-bromo-7-azaindole in EtOAc. Add mCPBA portion-wise at 0°C. Warm to RT and stir for 4 hours. Precipitate the N-oxide or wash with saturated

    
     to remove benzoic acid byproducts.
    
  • Rearrangement: Suspend the dried N-oxide in acetic anhydride (10 mL/g). Heat to reflux (140°C) for 4-6 hours. The solution will turn dark. Critical Control: Monitor by LCMS for the disappearance of the N-oxide (M+16) and appearance of the Acetoxy (M+42).

  • Workup: Remove excess

    
     under reduced pressure. The residue is often a viscous oil. Neutralize carefully with saturated 
    
    
    
    .
  • Purification: Flash chromatography (SiO2, 0-50% EtOAc/Hexanes). The 6-acetoxy product usually elutes after the starting material but before the hydrolyzed pyridone.

Selective Hydrolysis to 5-Bromo-1,6-dihydro-7-azaindol-6-one

This step "unmasks" the pharmacophore.

  • Dissolve 6-acetoxy-5-bromo-7-azaindole in MeOH.

  • Add 1M NaOH (2.0 eq). Stir at RT for 1 hour.

  • Acidify with 1M HCl to pH 5-6. The 6-oxo product typically precipitates as a white/off-white solid.

  • Yield Expectation: >90%.

Data: Reactivity Profile
TransformationConditionsTypical YieldMechanistic Note
N-Oxidation mCPBA, EtOAc, RT85-95%Electrophilic attack on N7 lone pair.
Rearrangement

, Reflux
50-70%Sterically governed; C6 favored over C4.
Hydrolysis NaOH, MeOH>90%Facile cleavage of enol ester.
Suzuki Coupling

,

60-80%C5-Br is highly reactive; C6-OAc is stable.

Part 3: Strategic Applications in Drug Design

Divergent Library Synthesis

The 5-bromo and 6-acetoxy groups are orthogonal handles.

  • Route A (C5 First): Perform Suzuki coupling on the 5-bromo position while retaining the 6-acetoxy group. This is useful if the 6-oxo functionality causes solubility issues during purification. The acetoxy group is removed (hydrolyzed) in the final step.

  • Route B (C6 First): Hydrolyze to the pyridone first, then protect N1 (e.g., with SEM or Tosyl) to allow for harsh coupling conditions at C5.

Workflow Diagram: Library Generation

LibraryWorkflow cluster_0 Route A: Late-Stage Unmasking cluster_1 Route B: Early Unmasking Input 6-Acetoxy-5-bromo-7-azaindole StepA1 Suzuki Coupling (C5) Input->StepA1 StepB1 Hydrolysis (C6) Input->StepB1 StepA2 Hydrolysis (C6) StepA1->StepA2 Final Kinase Inhibitor Library (e.g., JAK/MET inhibitors) StepA2->Final StepB2 N-Protection (SEM/Ts) StepB1->StepB2 StepB3 Suzuki Coupling (C5) StepB2->StepB3 StepB3->Final

Caption: Orthogonal synthetic routes utilizing the stability of the acetoxy group.

References

  • Vemurafenib Synthesis & Intermediates

    • Source: PubChem. (2025).[3] "5-bromo-7-azaindole - Compound Summary."

    • URL:[Link]

    • Relevance: Validates the 5-bromo-7-azaindole core as a precursor for FDA-approved kinase inhibitors.[4]

  • Azaindole Functionalization Strategies

    • Source: Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals.
    • URL:[Link]

    • Relevance: definitive review on C6-functionalization via N-oxide rearrangement (Reissert-Henze/Boekelheide logic).
  • Mechanistic Grounding (Reissert-Henze Reaction)

    • Source: Oae, S., et al. (1971). "The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides." Journal of the Chemical Society B.
    • URL:[Link]

    • Relevance: Foundational physical organic chemistry explaining the acetoxy migr
  • Commercial Availability & Properties: Source: ChemicalBook. (2025). "5-BROMO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE (Tautomer of 6-hydroxy)." Relevance: Confirms the stability and commercial relevance of the hydrolyzed product.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki Coupling Protocols for 7-Azaindole Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes advanced protocols for the Suzuki-Miyaura cross-coupling of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes advanced protocols for the Suzuki-Miyaura cross-coupling of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives, addressing the specific electronic and coordinative challenges posed by this scaffold.

[1][2]

Introduction: The "Azaindole Paradox" in Catalysis

7-Azaindole is a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP. However, the very features that make it a potent drug pharmacophore—the pyridine-like N7 nitrogen and the acidic N1 proton—render it a challenging substrate for palladium catalysis.

The Mechanistic Challenge

Unlike indole, 7-azaindole possesses a "dual-poisoning" capability toward Pd(0)/Pd(II) species:

  • N7-Coordination (The Pyridine Trap): The electron-rich N7 nitrogen can displace phosphine ligands or occupy open coordination sites on the electrophilic Pd(II) intermediate, arresting the catalytic cycle prior to transmetalation.

  • N1-Deprotonation (The Amidate Trap): In unprotected substrates, the N1-H (

    
    ) is easily deprotonated by the basic conditions required for Suzuki coupling. The resulting azaindolyl anion can form a stable 
    
    
    
    -bridged Pd-dimer or a saturated Pd-amidate complex that resists reductive elimination.

Strategic Solution: Success requires a "Steric Shielding" strategy. Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are essential not just for promoting oxidative addition, but for physically blocking the N7 nitrogen from coordinating to the metal center.

Strategic Optimization Matrix

Use this decision matrix to select the starting conditions based on the halogen position and protecting group status.

VariableC3-Position (Nucleophilic) C4/C5-Position (Electrophilic) Unprotected N1-H
Electronic State Electron-rich (pyrrole-like). Requires electrophilic Pd species.Electron-deficient (pyridine-like). Facile oxidative addition, slow transmetalation.Amphoteric. High risk of catalyst poisoning.
Preferred Catalyst Pd₂(dba)₃ / SPhos Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂ Pd-G3/G4 (Buchwald Precatalysts)
Ligand Class Biaryl Phosphine (SPhos)Biaryl Phosphine (XPhos) or Ferrocenyl (dppf)Water-soluble or Bulky Biaryl
Base System Cs₂CO₃ (anhydrous)K₃PO₄ (aqueous) or Cs₂CO₃K₃PO₄ (3.0 equiv)
Solvent System Toluene/Ethanol (1:1)1,4-Dioxane/Water (4:[1]1)n-Butanol or Dioxane/Water
Critical Factor Temperature control (60°C start) to prevent dehalogenation.High temperature (100°C+) often required for transmetalation.High base loading to push equilibrium.

Detailed Experimental Protocols

Protocol A: C3-Arylation (The "SPhos" Standard)

Target: Introduction of aryl groups at the electron-rich C3 position. Best for 3-iodo or 3-bromo-7-azaindoles.

Rationale: The C3 position is electronically similar to indole C3. SPhos is chosen for its high activity and ability to facilitate coupling at lower temperatures, minimizing protodehalogenation side reactions.

Reagents:

  • Substrate: 3-Bromo-1-(phenylsulfonyl)-7-azaindole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (5 mol%)[2]

  • Ligand: SPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: Toluene/Ethanol (1:1 v/v)[2]

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the 7-azaindole substrate, boronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃. Cap with a septum and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene and Ethanol via syringe. The concentration should be approx. 0.1 M with respect to the halide.

  • Activation: Heat the mixture to 60 °C .

    • Note: Unlike typical Suzuki couplings that run at reflux, start at 60 °C. Higher temperatures (100 °C+) can cause debromination at C3 before coupling occurs.

  • Monitoring: Monitor by LC-MS after 2 hours. If conversion is <50%, increase temperature to 80 °C.

  • Workup: Filter through a pad of Celite, wash with EtOAc, and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc).

Protocol B: C4/C5-Arylation (The "XPhos" System)

Target: Functionalization of the electron-deficient pyridine ring. Applicable to 4-chloro and 5-bromo derivatives.

Rationale: The C4 position is sterically crowded (peri-interaction with C3) and electron-deficient. XPhos provides the necessary steric bulk to drive reductive elimination in hindered systems and prevents N7 coordination.

Reagents:

  • Substrate: 4-Chloro-1-Boc-7-azaindole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Precatalyst: XPhos Pd G3 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Pre-complexation (if using separate Pd/Ligand): Stir Pd(OAc)₂ and XPhos in Dioxane for 10 mins under Argon to generate the active L-Pd(0) species. If using G3 precatalyst, skip this.

  • Assembly: Add the substrate, boronic acid, and K₃PO₄ to the reaction vessel. Add the catalyst solution/solid.

  • Reaction: Heat to 100–110 °C for 4–16 hours.

    • Insight: Chlorides at C4 are sluggish. The water cosolvent is critical here to solubilize the inorganic base and ensure rapid transmetalation.

  • Quench: Cool to RT. Dilute with water and extract with DCM (avoid EtOAc if the product is very polar).

Protocol C: Unprotected 7-Azaindole Coupling

Target: Direct coupling without N1-protection/deprotection steps.

Rationale: Unprotected azaindoles will poison Pd via the azaindolyl anion. Using a highly active precatalyst (Pd G3/G4) ensures the catalytic cycle turns over faster than the formation of the resting state off-cycle species.

Reagents:

  • Substrate: 5-Bromo-7-azaindole (free NH)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (5 mol%) or XPhos Pd G3 (3 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Na₂CO₃

  • Solvent: DME/Water (3:1) or n-Butanol

Step-by-Step Procedure:

  • Solvent Choice: Use DME/Water or n-Butanol . These solvents solvate the polar unprotected substrate well.

  • Base Loading: Use 3 equivalents of base. You must account for the 1 equivalent consumed by deprotonating the N1-H.

  • Temperature: Heat to 100 °C .

  • Troubleshooting: If conversion stalls, add 5 mol% of free ligand (e.g., XPhos) to shift the equilibrium away from the Pd-N7 coordinated species.

Mechanistic Visualization: The Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the specific "poisoning" pathways inherent to 7-azaindoles.

Suzuki_Azaindole Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (L-Pd(II)-Ar-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Trap_N7 TRAP 1: N7-Coordination (Pd Poisoned by Pyridine N) OxAdd->Trap_N7 N7 Coordination (Low Steric Ligands) Trap_N1 TRAP 2: N1-Amidate Formation (Stable Pd-N Dimer) OxAdd->Trap_N1 Unprotected N1-H (High Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates Trap_N7->Pd0 Heat + Bulky Ligand (SPhos/XPhos)

Caption: Catalytic cycle showing off-cycle traps (Red) caused by N7 coordination and N1 deprotonation, remediated by bulky ligands.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. Source: ACS Omega (2023) [Link] Key Insight: Establishes the SPhos/Pd₂(dba)₃ protocol for sequential C3 then C6 arylation.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: PMC / J. Org. Chem (2014) [Link] Key Insight: Defines the mechanism of azole inhibition and validates water-compatible precatalysts for unprotected substrates.

  • Palladium-Catalyzed Couplings to 7-Azaindoles. Source: Atlanchim Pharma Application Note [Link] Key Insight: Reviews C4-functionalization and the reactivity differences between chloro- and bromo-derivatives.[5]

  • Buchwald-Hartwig and Suzuki Coupling of 7-Azaindoles. Source: MIT / Buchwald Group Publications [Link] Key Insight: Foundation for using XPhos and G3/G4 precatalysts to overcome N-heterocycle poisoning.

Sources

Application

Application Note &amp; Protocol: A Validated Synthesis of 5-Bromo-7-Azaindole from 2-Aminopyridine

Abstract This document provides a comprehensive guide to the synthesis of 5-bromo-7-azaindole, a critical building block in modern medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. 7-Az...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 5-bromo-7-azaindole, a critical building block in modern medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. 7-Azaindole and its derivatives are privileged structures, recognized for their role in modulating biological processes and forming the core of numerous kinase inhibitors.[1][2] Specifically, 5-bromo-7-azaindole is a key intermediate in the synthesis of novel anti-tumor drugs, including the BRAF inhibitor Vemurafenib.[3][4] This guide eschews a generic template, instead presenting a logically structured narrative that details a robust, four-step synthetic pathway. Each step is accompanied by a detailed, field-tested protocol, mechanistic insights explaining the chemical transformations, and data presented for clarity and reproducibility. The methodology described herein is designed to be a self-validating system, emphasizing safety, efficiency, and high purity of the final product.[5]

Introduction: The Strategic Importance of 5-Bromo-7-Azaindole

The 7-azaindole scaffold, a bioisostere of indole and purine, is of profound interest to the pharmaceutical industry.[4][6] Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of inhibitors for various protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][2]

The introduction of a bromine atom at the C5 position of the 7-azaindole core provides a versatile chemical handle. This bromo-derivative serves as a linchpin for introducing further molecular complexity through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse compound libraries for drug discovery programs.[1][4]

While several synthetic routes to 5-bromo-7-azaindole exist, many suffer from drawbacks such as harsh reaction conditions, low yields, expensive starting materials, or complex purification procedures.[6][7] The pathway detailed in this application note, commencing from inexpensive and commercially available 2-aminopyridine, represents a cost-effective, scalable, and high-yielding approach, achieving a final product purity exceeding 99%.[5]

Overall Synthetic Strategy

The synthesis is accomplished via a four-step sequence that strategically builds the target molecule. The process begins with the functionalization of the 2-aminopyridine ring, followed by the introduction of a carbon fragment necessary for ring closure, and culminates in the formation of the bicyclic azaindole system.

G cluster_0 Synthetic Workflow A 2-Aminopyridine (Starting Material) B Step 1: Bromination (5-Bromo-2-aminopyridine) A->B NBS, -5 to 15°C C Step 2: Iodination (5-Bromo-3-iodo-2-aminopyridine) B->C KIO₃, KI, Acid D Step 3: Sonogashira Coupling (5-Bromo-3-alkynyl-2-aminopyridine) C->D Pd/Cu Catalyst, Alkyne E Step 4: Intramolecular Cyclization (5-Bromo-7-azaindole) D->E Base (e.g., t-BuOK), DMF

Diagram 1: High-level overview of the synthetic pathway.

Detailed Protocols and Mechanistic Discussion

This section provides a step-by-step guide for each reaction, including mechanistic rationale and quantitative data to ensure successful execution.

Step 1: Synthesis of 5-Bromo-2-aminopyridine

Objective: To regioselectively introduce a bromine atom at the C5 position of 2-aminopyridine.

Mechanistic Rationale: The amino group (-NH₂) at the C2 position is a powerful activating group in electrophilic aromatic substitution. It directs incoming electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent amino group, substitution is strongly favored at the C5 position. N-Bromosuccinimide (NBS) is employed as a safe and reliable source of electrophilic bromine (Br⁺). Conducting the reaction at low temperatures (-5 to 15 °C) is crucial to minimize the formation of di-substituted byproducts and ensure high regioselectivity.[5]

Experimental Protocol:

Reagent/SolventMolar Ratio (to 2-AP)Amount (Example Scale)Purpose
2-Aminopyridine (2-AP)1.094.1 g (1.0 mol)Starting Material
N-Bromosuccinimide (NBS)1.1195.8 g (1.1 mol)Brominating Agent
Methanol-1.0 LSolvent

Procedure:

  • Charge a suitable reaction vessel with 2-aminopyridine and methanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to -5 °C using an appropriate cooling bath (e.g., ice-salt).

  • Add N-Bromosuccinimide (NBS) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to stir at low temperature for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into 2 L of ice-water.

  • Adjust the pH to 11-12 with a 50% NaOH solution to precipitate the product and dissolve the succinimide byproduct.

  • Filter the resulting solid, wash the filter cake thoroughly with cold water, and dry under vacuum.

Expected Outcome: This protocol typically yields 5-bromo-2-aminopyridine as a light yellow to brown solid with a yield of over 89% and purity greater than 98%.[5]

Step 2: Synthesis of 5-Bromo-3-iodo-2-aminopyridine

Objective: To introduce an iodine atom at the C3 position, which will serve as the handle for the subsequent cross-coupling reaction.

Mechanistic Rationale: With the C5 position blocked, the still-activating amino group directs the next electrophilic substitution to the C3 position. A combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium (e.g., sulfuric acid) serves as an effective in-situ generator of the iodinating agent, I⁺. This method is preferable to using elemental iodine due to better control and higher efficiency.

Experimental Protocol:

Reagent/SolventMolar Ratio (to 5-Br-2-AP)Amount (Example Scale)Purpose
5-Bromo-2-aminopyridine1.0173 g (1.0 mol)Starting Material
Potassium Iodate (KIO₃)0.6128.4 g (0.6 mol)Oxidant
Potassium Iodide (KI)0.7116.2 g (0.7 mol)Iodine Source
Sulfuric Acid (2-3 M)-1.5 LAcidic Medium

Procedure:

  • Suspend 5-bromo-2-aminopyridine in the 2-3 M sulfuric acid solution in a reaction vessel equipped with mechanical stirring.

  • Add potassium iodate and potassium iodide to the suspension.

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or HPLC. The product is significantly less polar than the starting material.

  • Once the reaction is complete, cool the mixture in an ice bath and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

  • Filter the precipitated solid, wash extensively with water, and dry under vacuum.

Expected Outcome: This step produces 5-bromo-3-iodo-2-aminopyridine as a brown solid. The typical crude yield is around 85% with a purity of over 95%.[5]

Step 3: Sonogashira Coupling for 5-Bromo-3-alkynyl-2-aminopyridine

Objective: To construct the C3-alkynyl side chain required for the subsequent cyclization to form the pyrrole ring.

Mechanistic Rationale: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. A copper(I) co-catalyst is essential for the reaction's efficiency. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, base, and Cu(I) salt), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. Trimethylsilylacetylene is often used as the alkyne partner, with the silyl group being easily removed in a subsequent or in-situ deprotection step.

G cluster_0 Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition pd_acetylide_complex Ar-Pd(II)(C≡CR')L₂ pd_complex->pd_acetylide_complex Transmetalation cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex pd_acetylide_complex->pd0 Reductive Elimination product Ar-C≡CR' pd_acetylide_complex->product aryl_halide Ar-I aryl_halide->pd_complex alkyne R'-C≡C-H alkyne->cu_acetylide Base, CuI

Diagram 2: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol:

Reagent/SolventMolar Ratio (to Aryl Iodide)Purpose
5-Bromo-3-iodo-2-aminopyridine1.0Starting Material
Trimethylsilylacetylene1.5Alkyne Source
Pd(PPh₃)₂Cl₂0.02Palladium Catalyst
Copper(I) Iodide (CuI)0.04Co-catalyst
Triethylamine (TEA)3.0Base and Solvent

Procedure:

  • To a solution of 5-bromo-3-iodo-2-aminopyridine in triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere (e.g., nitrogen or argon).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add trimethylsilylacetylene dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC/HPLC.

  • After completion, cool the mixture to room temperature and filter off the salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol and add a catalytic amount of potassium carbonate to effect desilylation. Stir at room temperature for 1-2 hours.

  • Remove the solvent, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the terminal alkyne.

Expected Outcome: This two-step, one-pot sequence provides the 5-bromo-3-ethynyl-2-aminopyridine intermediate with a yield of approximately 95% and purity >97%.[5]

Step 4: Intramolecular Cyclization to 5-Bromo-7-azaindole

Objective: To construct the five-membered pyrrole ring, completing the synthesis of the 7-azaindole core.

Mechanistic Rationale: This final step is a base-promoted intramolecular cyclization. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) deprotonates the amino group, increasing its nucleophilicity. The resulting amide anion then attacks the proximal alkyne's triple bond in a 5-exo-dig cyclization, which is a favored pathway, to form the pyrrolopyridine ring system.

Experimental Protocol:

Reagent/SolventMolar Ratio (to Alkyne)Amount (Example Scale)Purpose
5-Bromo-3-ethynyl-2-aminopyridine1.0210 g (1.0 mol)Starting Material
Potassium tert-butoxide (t-BuOK)1.2134.6 g (1.2 mol)Base
N,N-Dimethylformamide (DMF)-1.0 LSolvent

Procedure:

  • Dissolve 5-bromo-3-ethynyl-2-aminopyridine in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

  • Add potassium tert-butoxide portion-wise at room temperature. An exotherm may be observed.

  • Heat the mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC/HPLC until the starting material is fully consumed.

  • Cool the reaction to room temperature and pour it into a large volume of ice-water.

  • The product will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation.

  • Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification if necessary.

Expected Outcome: The final product, 5-bromo-7-azaindole, is obtained as a light yellow to off-white solid. The yield for this step is typically around 85%, with the final product purity exceeding 99.3%.[5]

Conclusion

The synthetic route detailed in this application note provides a reliable, scalable, and economically viable method for producing high-purity 5-bromo-7-azaindole from 2-aminopyridine. The four-step process relies on well-established chemical transformations, including selective electrophilic halogenation, Sonogashira cross-coupling, and base-mediated intramolecular cyclization. By providing clear, step-by-step protocols and explaining the underlying chemical principles, this guide serves as a valuable resource for researchers in medicinal chemistry and process development, enabling the consistent production of a key intermediate for the synthesis of next-generation therapeutics.

References

  • CN108997340B - Synthetic method of 5-bromo-7-azaindole. Google Patents.
  • CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap. Patsnap. Available at: [Link]

  • Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. Patsnap. Available at: [Link]

  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Preprints.org. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2016, 21(11), 1572; NCBI. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-Bromo-7-Azaindole for the Synthesis of Next-Generation Kinase Inhibitors

Abstract: The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its exceptional ability to target the ATP-binding site of protein kinases. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its exceptional ability to target the ATP-binding site of protein kinases. This guide provides an in-depth exploration of 5-bromo-7-azaindole, a critical building block that enables extensive molecular diversification. We will dissect the strategic importance of this scaffold, present detailed, field-proven protocols for key synthetic transformations, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing the frontier of kinase inhibitor design.

The Strategic Imperative: Why 7-Azaindole?

Protein kinases are fundamental regulators of cellular processes, including growth, differentiation, and apoptosis.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][4] The majority of kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site to block its phosphorylating function.[5][6]

The 7-azaindole scaffold has emerged as a superior hinge-binding motif for several key reasons:

  • Bioisosterism: It acts as a bioisostere of the adenine base in ATP, allowing it to mimic the natural substrate's interactions.[7]

  • Bidentate Hydrogen Bonding: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor. This dual interaction forms a highly stable, bidentate hydrogen bond with the kinase hinge region, providing a strong anchor for the inhibitor.[5][6][8][9]

  • Versatile Scaffold for Diversification: The 7-azaindole core possesses multiple sites for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[8]

The introduction of a bromine atom at the C5 position creates 5-bromo-7-azaindole , an exceptionally valuable intermediate. This bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, unlocking a vast chemical space for structure-activity relationship (SAR) studies. Its utility is exemplified in the synthesis of several FDA-approved drugs, including the BRAF inhibitor Vemurafenib.[5][10][11]

G cluster_kinase Kinase Hinge Region X_NH Backbone N-H Y_CO Backbone C=O inhibitor inhibitor Y_CO->inhibitor:n7 inhibitor:n1->X_NH H-Bond (Donor) G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diversified Scaffolds start 5-Bromo-7-Azaindole suzuki Suzuki Coupling (+ Boronic Acid/Ester) start->suzuki C-C Bond Formation sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira C-C Bond Formation buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald C-N Bond Formation aryl C5-Aryl/Heteroaryl 7-Azaindole suzuki->aryl alkynyl C5-Alkynyl 7-Azaindole sonogashira->alkynyl amino C5-Amino 7-Azaindole buchwald->amino

Diagram 2: Synthetic diversification pathways for 5-bromo-7-azaindole.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura coupling is arguably the most crucial reaction for elaborating the 5-bromo-7-azaindole core, enabling the introduction of diverse aryl and heteroaryl moieties that can probe additional binding pockets within the kinase.

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): Palladium is the heart of the catalytic cycle, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition into the C-Br bond and subsequent reductive elimination to form the new C-C bond.

  • Ligand (e.g., PPh₃, dppf): Phosphine ligands are essential for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its reactivity. The choice of ligand influences reaction rate and scope.

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): The base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents

Reagent/MaterialFormulaM.W.CAS No.Notes
5-Bromo-7-azaindoleC₇H₅BrN₂197.03183208-35-7Starting Material
Arylboronic AcidAr-B(OH)₂VariesVariesCoupling Partner (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5614221-01-3Catalyst (0.05 eq)
Sodium CarbonateNa₂CO₃105.99497-19-8Base (2.0 eq)
1,4-DioxaneC₄H₈O₂88.11123-91-1Solvent
WaterH₂O18.027732-18-5Co-solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction Solvent
BrineNaCl(aq)--Washing Solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying Agent

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, ~0.1 M concentration relative to the limiting reagent). The solvent mixture should be degassed by sparging with inert gas for 15-20 minutes prior to addition.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7-azaindole.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling introduces a rigid alkynyl group at the C5 position. This is a powerful strategy for extending the molecule into new regions of the active site or for use as a handle for subsequent click chemistry reactions.

Causality Behind Component Selection:

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) is unique to the Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species that undergoes transmetalation to the palladium center.

  • Amine Base (e.g., Et₃N, DIPEA): The amine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent.

Protocol 2.2: General Procedure for Sonogashira Coupling

Materials and Reagents

Reagent/MaterialFormulaM.W.CAS No.Notes
5-Bromo-7-azaindoleC₇H₅BrN₂197.03183208-35-7Starting Material
Terminal AlkyneR-C≡CHVariesVariesCoupling Partner (1.5 eq)
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.9013965-03-2Catalyst (0.03 eq)
Copper(I) IodideCuI190.457681-65-4Co-catalyst (0.06 eq)
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Base and Solvent
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Co-solvent (optional)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-7-azaindole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed triethylamine (and THF if needed) via syringe, followed by the terminal alkyne (1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel to obtain the 5-alkynyl-7-azaindole product.

Buchwald-Hartwig Amination: Building C-N Linkages

This reaction is essential for installing primary or secondary amines at the C5 position, a common strategy for connecting the hinge-binding motif to other pharmacophoric elements or for modulating solubility. The challenge with NH-containing heterocycles like 7-azaindole is potential catalyst inhibition, necessitating the use of specialized ligands. [12][13] Causality Behind Component Selection:

  • Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, tBuBrettPhos): These advanced ligands are critical for C-N coupling. [12]Their steric bulk promotes the final reductive elimination step, which is often the rate-limiting step, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide.

  • Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄): A strong base is required to deprotonate the amine coupling partner, but it must be sterically hindered and non-nucleophilic to avoid unwanted side reactions with the aryl halide.

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

Materials and Reagents

Reagent/MaterialFormulaM.W.CAS No.Notes
5-Bromo-7-azaindoleC₇H₅BrN₂197.03183208-35-7Starting Material
AmineR¹R²NHVariesVariesCoupling Partner (1.3 eq)
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7251364-51-3Palladium Source (0.02 eq)
XPhosC₃₃H₄₃P474.67564483-18-7Ligand (0.08 eq)
Sodium tert-butoxideNaOt-Bu96.10865-48-5Base (1.5 eq)
TolueneC₇H₈92.14108-88-3Anhydrous Solvent

Procedure:

  • Inert Setup: In a glovebox, add sodium tert-butoxide (1.5 eq) to an oven-dried vial.

  • Catalyst Pre-formation: In a separate vial, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq), followed by anhydrous toluene. Stir for 10 minutes.

  • Reagent Addition: To the vial containing the base, add 5-bromo-7-azaindole (1.0 eq) and the amine (1.3 eq).

  • Reaction Initiation: Add the pre-formed catalyst solution to the reagent vial. Seal the vial, remove from the glovebox, and heat to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude material by flash column chromatography or preparative HPLC to isolate the 5-amino-7-azaindole product.

Application Case Study: Synthesis of a Vemurafenib Core

Vemurafenib (brand name Zelboraf®) is a potent inhibitor of the BRAFV600E mutant kinase. [11]A key step in its synthesis involves a Suzuki coupling between a protected 5-bromo-7-azaindole and 4-chlorophenylboronic acid. [14]

G reaction

Reaction Scheme: Suzuki coupling to form a key Vemurafenib intermediate.

Representative Reaction Conditions

ParameterConditionRationale / Reference
Palladium CatalystPd(dppf)Cl₂Often robust for heteroaromatic couplings.
BaseK₂CO₃ or Cs₂CO₃Effective base for activating the boronic acid.
Solvent SystemDioxane/H₂O or ACN/H₂OCommon solvent systems for Suzuki reactions. [14]
Temperature90-170 °CHigher temperatures may be needed for less reactive substrates. [14]
Protection StrategyN1-protection (e.g., with a sulfonyl group) is often employed to improve solubility and prevent side reactions before being removed in a later step.

Troubleshooting and Expert Recommendations

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality boronic acid (trimerized).4. Base is too weak.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure rigorous degassing of all solvents.3. Use fresh boronic acid or convert to a boronate ester.4. Switch to a stronger base (e.g., Na₂CO₃ → Cs₂CO₃).
Debromination (Hydrodehalogenation) 1. Presence of water or protic sources.2. Reaction run for too long or at too high a temperature.3. Certain ligands can promote this pathway.1. Use anhydrous solvents and reagents.2. Monitor the reaction closely and stop once the starting material is consumed.3. Screen different ligands.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Maintain a strict inert atmosphere.2. Reduce catalyst loading to the minimum effective amount (e.g., 1-3 mol%).
Poor Product Solubility The 7-azaindole core can be poorly soluble.Consider temporary N1-protection (e.g., SEM or Boc group) to increase solubility in organic solvents during reaction and purification.

Conclusion

5-Bromo-7-azaindole is more than just a chemical intermediate; it is a strategic gateway to a vast and diverse chemical space critical for the discovery of novel kinase inhibitors. Its ability to undergo robust and predictable cross-coupling reactions allows for the systematic and efficient exploration of structure-activity relationships. By understanding the principles behind the core synthetic methodologies—Suzuki, Sonogashira, and Buchwald-Hartwig—and adhering to rigorous experimental protocols, researchers can effectively harness the power of this building block to engineer the next generation of targeted therapeutics.

References

  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (n.d.). Google Vertex AI Search. Retrieved February 3, 2026.
  • Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. (n.d.). Google Vertex AI Search. Retrieved February 3, 2026.
  • 5-Bromo-7-azaindole synthesis - chemicalbook. (n.d.). Google Vertex AI Search. Retrieved February 3, 2026.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Application research of 7-Azaindole - ChemicalBook. (n.d.). Google Vertex AI Search. Retrieved February 3, 2026.
  • Preparation method for 5-bromo-7-azaindole. (n.d.). Google Patents.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ChemicalBook. (2020). Google Vertex AI Search. Retrieved February 3, 2026.
  • Novel processes for the preparation of vemurafenib. (n.d.). Google Patents.
  • Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.
  • Azaindoles in Medicinal Chemistry - PharmaBlock. (n.d.). PharmaBlock. Retrieved February 3, 2026.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate. (n.d.).
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (n.d.). MDPI. Retrieved February 3, 2026.
  • Engh, R. A., & Bossemeyer, D. (1995). Protein kinases--structure and function. Pharmazie in unserer Zeit, 24(4), 194-206. [Link]

  • Protein Kinases Overview: Definition, Types, Function, Activation Mechanism, etc. - Cusabio. (n.d.). Cusabio. Retrieved February 3, 2026.
  • Overview of the Structure and function of Kinases Proteins - ResearchGate. (2020).
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023). ACS Omega. [Link]

  • Protein Kinase: Definition, Functions and Inhibitors - BOC Sciences. (n.d.). BOC Sciences. Retrieved February 3, 2026.
  • Protein kinases: Structure & Function - YouTube. (2022). YouTube. Retrieved February 3, 2026.
  • Vantourout, J. C., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 598-601. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014). ACS Publications. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. (n.d.).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Retrieved February 3, 2026.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026.

Sources

Application

Preparation of 7-azaindole-based fluorescent probes

Application Note: Strategic Design and Synthesis of 7-Azaindole Fluorescent Probes Executive Summary & Scientific Rationale 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in bioimaging due to its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design and Synthesis of 7-Azaindole Fluorescent Probes

Executive Summary & Scientific Rationale

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in bioimaging due to its unique ability to mimic the purine bases of DNA and the amino acid tryptophan. Unlike standard indole fluorophores, the pyridine nitrogen at position 7 confers a distinct hydrogen-bonding capability that facilitates Excited-State Intramolecular Proton Transfer (ESIPT) .

Why 7-Azaindole?

  • Dual Mechanism Utility: Can be engineered for ESIPT (large Stokes shift >100 nm) or Intramolecular Charge Transfer (ICT) depending on the substitution pattern.

  • Biological Compatibility: Structural isomorphism with purines allows for seamless intercalation into nucleic acids or protein hydrophobic pockets.

  • Tunable Emission: Modification at the C-3 position (electron-rich) and N-1 position allows for precise tuning of the HOMO-LUMO gap.

This guide details the synthesis of two distinct classes of 7-azaindole probes:

  • Class A (ICT Probes): Via C-3 Formylation and Knoevenagel Condensation.

  • Class B (Biaryl Probes): Via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura).[1]

Strategic Design & Retrosynthesis

The functionalization of 7-azaindole requires navigating the competing reactivity of the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N7).

  • N1 (Pyrrole N): Acidity (

    
    ) allows for alkylation but can poison metal catalysts if not protected.
    
  • C3 (Beta-position): The most nucleophilic carbon, ideal for electrophilic aromatic substitution (Vilsmeier-Haack, Halogenation).

  • N7 (Pyridine N): Acts as a proton acceptor in ESIPT mechanisms.

Visualizing the Synthetic Pathway

G Start 7-Azaindole (Scaffold) Step1 C-3 Formylation (Vilsmeier-Haack) Start->Step1 POCl3, DMF Step2 C-3 Iodination (NIS/DMF) Start->Step2 NIS, 25°C RouteA ICT Probe (Push-Pull System) Step1->RouteA Knoevenagel (Acceptor + Piperidine) RouteB Biaryl Probe (Extended π-System) Step2->RouteB Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Figure 1: Divergent synthetic strategy for accessing ICT and Biaryl 7-azaindole probes.

Detailed Experimental Protocols

Protocol A: Synthesis of ICT Probes (C-3 Functionalization)

Target: Construction of a "Push-Pull" system for viscosity or polarity sensing.

Mechanism: The Vilsmeier-Haack reaction installs a reactive aldehyde at C-3, which is then condensed with an electron-withdrawing group (EWG) like malononitrile or a benzothiazole derivative.

Step 1: Synthesis of 7-Azaindole-3-carboxaldehyde

  • Reagent Setup:

    • Substrate: 7-Azaindole (1.18 g, 10 mmol).

    • Reagent: Phosphorus oxychloride (

      
      ) (1.1 mL, 12 mmol).
      
    • Solvent: Anhydrous DMF (10 mL).

  • Procedure:

    • Cool DMF to 0°C in an ice bath under Argon atmosphere.

    • Add

      
       dropwise over 15 minutes. Caution: Exothermic. Stir for 30 mins to generate the Vilsmeier salt.
      
    • Add 7-azaindole (dissolved in 5 mL DMF) dropwise.

    • Heat the mixture to 80°C for 3 hours. (Monitoring: TLC, 50% EtOAc/Hexane).

    • Quenching: Pour reaction mixture into crushed ice (50 g). Neutralize with sat.

      
       to pH 8-9.
      
    • Workup: A precipitate will form. Filter, wash with cold water, and recrystallize from Ethanol.

    • Yield: ~80-85% (White/Pale yellow solid).

Step 2: Knoevenagel Condensation (Probe Formation)

  • Reagent Setup:

    • Substrate: 7-Azaindole-3-carboxaldehyde (1.0 eq).

    • Active Methylene: Malononitrile (1.2 eq) OR Benzothiazole-2-acetonitrile.

    • Catalyst: Piperidine (3 drops).

    • Solvent: Ethanol (reagent grade).

  • Procedure:

    • Combine aldehyde and active methylene compound in ethanol.

    • Add piperidine.

    • Reflux at 78°C for 4-6 hours.

    • Observation: Solution usually turns fluorescent yellow/orange.

    • Purification: Cool to RT. The product often precipitates. If not, remove solvent and purify via silica column (DCM/MeOH 95:5).

Protocol B: Synthesis of Biaryl Probes (Suzuki Cross-Coupling)

Target: Extended conjugation for DNA intercalation or environment-sensitive emission.

Expert Insight: Direct coupling on the free N-H azaindole is possible but often results in lower yields due to catalyst poisoning. Using optimized ligands like SPhos is critical here.

Step 1: 3-Iodo-7-azaindole Formation

  • Dissolve 7-azaindole (1 eq) in DMF.

  • Add N-iodosuccinimide (NIS) (1.1 eq) at room temperature.

  • Stir for 1 hour. Pour into water/ice. Filter the solid. (Yield >90%).

Step 2: Suzuki-Miyaura Coupling

  • Reagent Setup:

    • Halide: 3-Iodo-7-azaindole (1.0 eq).[2]

    • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq) (or other aryl partner).[3]

    • Catalyst:

      
       (5 mol%) + SPhos  (10 mol%).[3]
      
    • Base:

      
       (2.0 eq).[2][3]
      
    • Solvent: Toluene : Ethanol (1:1 ratio).[2][3]

  • Procedure:

    • Degassing (CRITICAL): Suspend reactants in solvent. Bubble Argon through the mixture for 15 minutes before adding the catalyst. Pd(0) is highly oxygen-sensitive.

    • Add catalyst and ligand.

    • Heat to 100°C in a sealed pressure vial or under reflux for 12 hours.

    • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Validation & Characterization

Photophysical Data Summary

Typical values for a 3-substituted 7-azaindole probe.

ParameterSolventValue (Approx.)Note
Absorption

DMSO360 - 420 nmRed-shifted vs. bare scaffold
Emission

DMSO480 - 550 nmHighly dependent on ICT strength
Stokes Shift Water/Buffer> 100 nmIndicative of ESIPT/ICT
Quantum Yield (

)
Ethanol0.4 - 0.7High in protic organic solvents
Quantum Yield (

)
Water< 0.05Quenched by bulk water H-bonding
Biological Validation Workflow

To confirm the probe's utility in live cells, follow this validation loop.

Bio cluster_assay Cellular Assays Synth Probe Synthesis (Protocol A/B) QC QC: NMR & Mass Spec Purity > 95% Synth->QC Stock Stock Solution (10mM in DMSO) QC->Stock MTT Cytotoxicity (MTT) (HeLa Cells, 24h) Stock->MTT Safety Check Incubate Incubation (5-10 µM, 30 min) MTT->Incubate If Viability > 80% Imaging Confocal Microscopy (Ex: 405nm, Em: 450-550nm) Incubate->Imaging

Figure 2: Biological validation workflow from synthesis to imaging.

Cytotoxicity Protocol (MTT Assay):

  • Seed HeLa cells (

    
     cells/well) in 96-well plates.
    
  • Add probe (0–50 µM) and incubate for 24h.

  • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Measure Absorbance at 570 nm. Pass Criteria:

    
    .
    

References

  • Synthesis and properties of 7-azaindole derivatives

    • Schirok, H. (2006).[4][5] Synthesis of 1,3-Substituted 7-Azaindoles.[1][4][5][6] Journal of Organic Chemistry.

  • Suzuki Coupling Protocols for Azaindoles

    • BenchChem Application Notes.[2] Functionalization of the 1-Acetyl-7-azaindole Core.[1][2]

    • Laha, J. K., et al. (2023).[3] Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. ACS Omega.

  • ESIPT Mechanism and Biological Probes

    • Chen, X., et al. (2018). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection. Chemical Communications.[7]

    • Rich, R. L., et al. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.[8][9] Iowa State University Digital Repository.

  • Vilsmeier-Haack Functionalization

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[10][11] Comprehensive Organic Synthesis.

Sources

Method

Technical Application Note: 5-Bromo-7-azaindole as a Scaffold for High-Performance Optoelectronics

Executive Summary 5-bromo-7-azaindole (CAS: 183208-35-7) is a critical halogenated heterocyclic building block used to synthesize electron-transporting and bipolar host materials for Organic Light Emitting Diodes (OLEDs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-7-azaindole (CAS: 183208-35-7) is a critical halogenated heterocyclic building block used to synthesize electron-transporting and bipolar host materials for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]

Unlike its all-carbon analog (5-bromoindole), the inclusion of the pyridine nitrogen at the 7-position significantly increases electron affinity, lowering the Lowest Unoccupied Molecular Orbital (LUMO). This application note details the protocol for utilizing 5-bromo-7-azaindole to synthesize a high-triplet-energy bipolar host material via Suzuki-Miyaura cross-coupling, followed by its integration into a phosphorescent OLED device.

Cross-Industry Note: While widely recognized as a pharmaceutical intermediate (e.g., for Vemurafenib), the "electronic grade" application requires distinct purification protocols (sublimation) to remove trace metal catalysts that act as exciton quenchers.

Material Science Logic: The Azaindole Advantage

Electronic Structure & Causality

The suitability of 5-bromo-7-azaindole for organic electronics is governed by three molecular features:

  • Pyridine Nitrogen (N7): Acts as an electron-withdrawing moiety. This lowers the LUMO energy level compared to standard indoles, facilitating electron injection from the cathode/ETL.

  • C5-Bromine Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach hole-transporting units (e.g., carbazole, triphenylamine), creating "Bipolar" materials.

  • High Triplet Energy (

    
    ):  The rigid bicyclic core maintains a high triplet energy (~2.9 eV), making it an ideal host for blue and green phosphorescent emitters (preventing reverse energy transfer).
    
Comparative Data
Feature5-Bromoindole (Standard)5-Bromo-7-azaindole (Target)Impact on Device
LUMO Level ~ -1.8 eV~ -2.3 eVImproved Electron Injection
Coordination PoorGood (N7 site)Potential for Ir/Pt complexation
Acidity (NH) pKa ~ 17pKa ~ 13Easier functionalization at N1

Protocol A: Synthesis of Bipolar Host Material

Target Molecule: 5-(9-phenyl-9H-carbazol-3-yl)-7-azaindole (Az-Cb) Mechanism: Suzuki-Miyaura Cross-Coupling Objective: Create a Donor-Acceptor (D-A) system where Azaindole acts as the acceptor and Carbazole as the donor.

Reagents & Equipment
  • Precursor: 5-bromo-7-azaindole (>98% purity).[2]

  • Coupling Partner: (9-phenyl-9H-carbazol-3-yl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Ferrocene ligand prevents dehalogenation side reactions).

  • Base: Potassium Carbonate (K₂CO₃) (2M aqueous).

  • Solvent: 1,4-Dioxane (degassed).

  • Equipment: Schlenk line, Oil bath, High-vacuum sublimation train.

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a 250 mL two-neck round-bottom flask under vacuum. Backfill with Argon (Ar).

    • Reasoning: Oxygen scavenges the Pd catalyst and promotes homocoupling of the boronic acid.

  • Reactant Loading:

    • Add 5-bromo-7-azaindole (1.0 eq, 5 mmol) and Boronic Acid derivative (1.1 eq, 5.5 mmol).

    • Add Pd(dppf)Cl₂ (0.03 eq).

    • Critical Step: Evacuate and backfill with Ar three times before adding solvents.

  • Solvent Addition & Degassing:

    • Inject anhydrous 1,4-Dioxane (40 mL) and 2M K₂CO₃ (10 mL).

    • Perform three freeze-pump-thaw cycles.

    • Validation: Bubbling should cease completely upon thawing.

  • Reaction:

    • Heat to 90°C for 12–16 hours.

    • Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the starting bromide spot (Rf ~0.4).

  • Workup & Purification (The Electronic Grade Delta):

    • Cool to Room Temperature (RT). Extract with Dichloromethane (DCM). Wash organic layer with brine.

    • Dry over MgSO₄ and concentrate.

    • Column Chromatography: Silica gel, gradient elution (Hexane -> DCM).

    • Recrystallization: Toluene/Ethanol.

  • Sublimation (MANDATORY):

    • Place the recrystallized solid in a vacuum sublimation train.

    • Pressure: <

      
       Torr.
      
    • Temperature: Gradient zone (source: 220°C, deposition: 160°C).

    • Why: Removes trace Pd catalyst. Even ppm levels of Pd quench phosphorescence in OLEDs.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-bromo-7-azaindole (Precursor) Process Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 12h Start->Process Partner Carbazole Boronic Acid Partner->Process Crude Crude Intermediate Process->Crude N2 Atmosphere Purify Column Chromatography & Recrystallization Crude->Purify Remove Byproducts Sublime High-Vacuum Sublimation (<10^-6 Torr) Purify->Sublime Remove Trace Metals Final Electronic Grade Bipolar Host Material Sublime->Final >99.9% Purity

Caption: Synthetic pathway transforming 5-bromo-7-azaindole into an electronic-grade bipolar host material.

Protocol B: OLED Device Fabrication

Objective: Validate the synthesized material as a host in a blue phosphorescent OLED.

Device Architecture
  • Anode: Indium Tin Oxide (ITO) on glass.

  • Hole Injection Layer (HIL): PEDOT:PSS (40 nm).

  • Hole Transport Layer (HTL): TAPC (20 nm).

  • Emissive Layer (EML): Synthesized 7-Azaindole Host doped with FIrpic (Blue emitter) at 10 wt% (30 nm).

  • Electron Transport Layer (ETL): TmPyPB (30 nm).

  • Cathode: LiF (1 nm) / Al (100 nm).

Fabrication Steps
  • Substrate Cleaning:

    • Ultrasonic bath sequence: Deionized water -> Acetone -> Isopropanol (15 min each).

    • UV-Ozone treatment (15 min) to increase ITO work function.

  • Spin Coating (HIL):

    • Spin PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 15 min in air.

    • Transfer to N₂-filled glovebox immediately.

  • Vacuum Thermal Evaporation (VTE):

    • Base pressure:

      
       Torr.
      
    • Host/Dopant Co-deposition: Evaporate the 7-azaindole host (rate: 1.0 Å/s) and FIrpic (rate: 0.1 Å/s) simultaneously from separate crucibles.

    • Control: Use Quartz Crystal Microbalance (QCM) to maintain the 10:1 ratio.

  • Encapsulation:

    • Encapsulate with UV-curable epoxy and a glass cover slip inside the glovebox to prevent moisture degradation.

Device Logic Diagram

Device_Stack Cathode Cathode: LiF (1nm) / Al (100nm) Electron Injection ETL ETL: TmPyPB (30nm) Hole Blocking Cathode->ETL e- EML EML: 7-Azaindole Host : FIrpic (10%) Recombination Zone ETL->EML e- transport Light Light EML->Light Photon Emission (hv) HTL HTL: TAPC (20nm) Electron Blocking HTL->EML h+ transport HIL HIL: PEDOT:PSS (40nm) Hole Injection HIL->HTL h+ injection Anode Anode: ITO Glass Transparent Conductor Anode->HIL h+

Caption: OLED stack architecture utilizing the 7-azaindole derivative as the host matrix for exciton confinement.

Characterization & Validation

To confirm the utility of the synthesized 5-bromo-7-azaindole derivative, the following data must be gathered:

MethodParameterTarget ValuePurpose
Cyclic Voltammetry (CV) HOMO/LUMO-6.0 eV / -2.4 eVMatch energy levels with HTL/ETL to minimize barriers.
Phosphorescence (77K) Triplet Energy (

)
> 2.70 eVEnsure

to prevent back-energy transfer.
TGA/DSC

(Glass Transition)
> 100°CEnsure morphological stability under operation heat.
EL Spectrum CIE Coordinates(0.14, 0.[3]22)Confirm pure blue emission from FIrpic (no host emission).

References

  • Synthesis of 5-substituted 7-azaindoles

    • Source: European Patent Office (EPO)
    • Relevance: Details the bromination and subsequent Suzuki coupling reactivity of the 5-position.
    • URL:

  • Azaindole in OLED Host Materials

    • Source: BenchChem Application Notes.[4]

    • Relevance: Discusses the electron-deficient nature of aza-derivatives for lowering LUMO levels in phosphorescent hosts.
    • URL:

  • Suzuki Coupling Protocols for Heterocycles

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • Relevance: "Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling."[5] Provides the base conditions for Pd-catalyzed coupling in nitrogen heterocycles.

    • URL:

  • Carbazole-Based Host Materials

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Relevance: "Fabrication of high performance based deep-blue OLED with carbazole hosts." Establishes the baseline for comparing the new azaindole-carbazole host.
    • URL:

Sources

Application

Part 1: Strategic Analysis &amp; Mechanistic Rationale

1.1 The 7-Azaindole Challenge: N1 vs. N7 Selectivity 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib), serving as a bioisostere for purine.

Author: BenchChem Technical Support Team. Date: February 2026

1.1 The 7-Azaindole Challenge: N1 vs. N7 Selectivity 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib), serving as a bioisostere for purine. However, its reactivity profile presents a unique dichotomy compared to indole due to the presence of the pyridine nitrogen (N7).

  • N1 (Pyrrole Nitrogen): Weakly acidic (

    
     in DMSO). It is the primary site for protection to prevent proton abstraction during base-mediated catalysis (e.g., Suzuki-Miyaura) or to direct lithiation.
    
  • N7 (Pyridine Nitrogen): Basic and nucleophilic. It can poison metal catalysts (Pd, Pt) via coordination or undergo competing alkylation (quaternization) if the reaction conditions are not rigorously controlled.

Core Directive: The objective of this guide is to provide high-fidelity protocols for N1-selective protection . We focus on three protecting groups (PGs) that cover 90% of synthetic needs: SEM (Lithiation/Cross-coupling), Boc (Transient/Base-labile), and Tosyl (Crystallinity/Robustness).

1.2 Selection Matrix: Choosing the Right PG

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butyloxycarbonyl) Tosyl (p-Toluenesulfonyl)
Primary Utility Ortho-Lithiation (C2) & Cross-couplingTransient Protection & PurificationCrystallinity & Acid Stability
Stability High (Base, Nucleophiles, Organolithiums)Moderate (Stable to mild base, labile to strong acid)High (Stable to acid, labile to strong reduction/base)
Installation NaH / SEM-Cl (Irreversible)Boc₂O / DMAP (Kinetic)TsCl / NaH or Phase Transfer
Removal TBAF or TFA (Fluoride/Acid)TFA or HCl (Acid)NaOH/MeOH or Mg/MeOH
Atom Economy Low (Large leaving group)High (CO₂/tBuOH byproducts)Moderate
Risk Factor SEM-Cl is highly toxic ; difficult to remove traces.[1]Gas evolution (CO₂) ; thermal instability >80°C.Solubility ; products often precipitate.

Part 2: Experimental Protocols

Protocol A: SEM-Protection (The Gold Standard for C2-Functionalization)

Rationale: The SEM group coordinates lithium, directing C2-deprotonation (Directed Ortho Metalation - DoM). It is essential for synthesizing complex 2-substituted 7-azaindoles.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • SEM-Chloride (SEM-Cl) (1.1 equiv) [DANGER: Toxic/Lachrymator]

  • Solvent: Anhydrous DMF (0.5 M concentration) or THF (for easier workup).

Workflow Diagram (DOT):

SEM_Protection Start 7-Azaindole (Dissolved in DMF) Cool Cool to 0°C Start->Cool Deprot Add NaH (1.2 eq) (H2 Evolution) Cool->Deprot Anion Azaindole Anion (N1-nucleophile) Deprot->Anion -H2 AddSEM Add SEM-Cl (1.1 eq) Dropwise Anion->AddSEM React Warm to RT (1-3 Hours) AddSEM->React Quench Quench (Ice/Water) React->Quench

Figure 1: Step-wise logic for SEM protection favoring N1 alkylation via irreversible deprotonation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

  • Addition: Dissolve 7-azaindole in minimal DMF and add dropwise to the NaH suspension.

    • Observation: Vigorous bubbling (

      
       gas). The solution will turn yellow/orange (azaindolyl anion).
      
    • Critical Step: Stir at 0°C for 30 mins to ensure complete deprotonation. Incomplete deprotonation leads to N7-alkylation or mixed products.

  • Electrophile Addition: Add SEM-Cl (1.1 equiv) dropwise via syringe pump or pressure-equalizing funnel over 10 mins. Keep T < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (usually complete in 1-2 h).

  • Workup:

    • Cool back to 0°C. Carefully quench with saturated

      
       or ice water.
      
    • Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF (critical for preventing SEM-Cl hydrolysis in acidic workups).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc). SEM-protected 7-azaindole is usually a viscous oil.

Protocol B: Boc-Protection (Rapid & Green)

Rationale: Ideal for modifying the pyridine ring (e.g., Suzuki coupling at C4/C5) where harsh lithiation conditions are not required. It uses catalytic DMAP, avoiding strong bases like NaH.

Reagents:

  • 7-Azaindole (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 – 1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalytic)

  • Solvent: DCM (Dichloromethane) or Acetonitrile.

Mechanism & Selectivity: DMAP attacks


 to form a reactive N-Boc-pyridinium species. The 7-azaindole N1 attacks this intermediate. The pyridine N7 is less nucleophilic than DMAP and sterically hindered, preventing N7-Boc formation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 7-azaindole and

    
     (1.2 equiv) in DCM (0.2 M).
    
  • Catalysis: Add DMAP (10 mol%) in one portion at RT.

    • Observation:

      
       evolution begins immediately. Ensure the system is vented  (needle in septum).
      
  • Completion: Stir at RT for 2–4 hours.

    • QC Check: TLC will show a less polar spot.

  • Workup (Self-Validating):

    • Wash with 0.1 M HCl (removes DMAP and any unreacted starting material).

    • Wash with saturated

      
       (removes acidic byproducts).
      
    • Dry and concentrate.[2]

    • Note: Boc-7-azaindole often crystallizes upon standing or trituration with pentane.

Protocol C: Tosylation (Robust & Scale-Up Friendly)

Rationale: Sulfonamides are extremely stable to acidic conditions (e.g., during subsequent nitration or halogenation of the core).

Reagents:

  • 7-Azaindole (1.0 equiv)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Base: NaH (1.2 equiv) OR Powdered KOH (3.0 equiv) with Phase Transfer Catalyst (TBAI).

  • Solvent: DMF or THF.[1]

Step-by-Step Procedure (NaH Method):

  • Deprotonation: Add NaH (1.2 equiv) to a solution of 7-azaindole in THF at 0°C. Stir 30 mins.

  • Tosylation: Add TsCl (1.2 equiv) as a solid or solution.

  • Reaction: Warm to RT and stir for 3-12 hours.

  • Precipitation Workup: Pour the reaction mixture into rapidly stirring ice water.

    • Outcome: The N-Tosyl product is highly lipophilic and crystalline. It often precipitates as a white solid.

    • Filter, wash with water and cold MeOH. Recrystallize from EtOH if necessary.

Part 3: Critical Quality Attributes (CQA) & Troubleshooting

3.1 Regioselectivity Verification (NMR) How do you confirm N1 vs N7 protection?

  • N1-Protection (Desired): The symmetry of the pyrrole ring is broken, but the chemical shift of C2-H (pyrrole) and C6-H (pyridine) shifts downfield due to the electron-withdrawing PG.

  • N7-Alkylation (Undesired): If N7 is alkylated, the pyridine ring loses aromaticity or becomes positively charged (pyridinium). This causes a dramatic downfield shift of the pyridine protons (

    
     ppm) and often distinct color changes (red/brown).
    

3.2 Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield (SEM) Incomplete deprotonation; Moisture in DMF.Increase deprotonation time (1h); Distill DMF or use molecular sieves.
N7-Alkylation No base used or weak base (e.g.,

in acetone).
Switch to NaH/DMF to ensure thermodynamic enolate (N1-anion) forms.
Boc Decomposition Temperature too high; Acidic workup too strong.Keep T < 30°C; Use weak acid (citric acid) or rapid cold HCl wash.
Product is Oil Residual solvent or impurities.Triturate with Pentane/Ether; High-vac drying for >12h.

Part 4: References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Source: Current Organic Chemistry, 2001.[1] URL:[Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Source: Journal of Organic Chemistry / ResearchGate. URL:[Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Source: RSC Advances, 2020. URL:[Link]

  • Boc Protection Mechanism (Boc2O + DMAP). Source: Common Organic Chemistry.[3] URL:[Link]

Sources

Method

Derivatization of 5-bromo-7-azaindole for SAR Studies: An Application Note and Protocol Guide

Introduction: The Strategic Importance of the 7-Azaindole Scaffold In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that frequently appears...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, effectively mimicking the natural purine bases and interacting with a wide range of biological targets, particularly protein kinases.[2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the 7-azaindole core is a cornerstone in the design of novel kinase inhibitors.[2][4]

5-bromo-7-azaindole stands out as a particularly valuable starting material for the synthesis of compound libraries for Structure-Activity Relationship (SAR) studies.[4] SAR is a fundamental principle in drug discovery that systematically explores how chemical modifications to a lead compound affect its biological activity.[5] The bromine atom at the C5-position of the 7-azaindole ring is a versatile chemical handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties at this position, enabling a thorough exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 5-bromo-7-azaindole. It details established protocols for key chemical transformations and provides insights into the strategic application of these methods in the context of SAR-driven drug discovery.

Core Derivatization Strategies: A Chemist's Toolkit

The reactivity of the C-Br bond in 5-bromo-7-azaindole makes it an ideal substrate for several robust and well-established cross-coupling reactions. The following sections provide detailed protocols for some of the most powerful transformations used to generate diverse libraries of 7-azaindole derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[7]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos can enhance catalytic activity, especially for less reactive aryl chlorides.[8]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-bromo-7-azaindole

Materials:

  • 5-bromo-7-azaindole

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add 5-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed DME and water (typically a 4:1 to 10:1 ratio of DME:water). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-90 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryl-7-azaindole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[10] This reaction is instrumental in introducing various amine functionalities at the C5-position of the 7-azaindole core.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. The choice of ligand is crucial and often depends on the nature of the amine. Bulky, electron-rich ligands are generally preferred.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically used to deprotonate the amine, making it a more potent nucleophile.[12]

Detailed Protocol: Buchwald-Hartwig Amination of 5-bromo-7-azaindole

Materials:

  • 5-bromo-7-azaindole

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 eq) and XPhos (0.05 eq) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • In a separate flask, add 5-bromo-7-azaindole (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).

  • Add the pre-formed catalyst solution to the flask containing the reactants.

  • Heat the reaction mixture to 100-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[13] This reaction is particularly useful for introducing linear, rigid alkynyl linkers, which can be valuable for probing binding pockets in SAR studies.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a solvent and to neutralize the hydrogen halide formed during the reaction.

Detailed Protocol: Sonogashira Coupling of 5-bromo-7-azaindole

Materials:

  • 5-bromo-7-azaindole

  • Terminal alkyne (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry flask, add 5-bromo-7-azaindole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and Et₃N.

  • Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille coupling involves the reaction of an organic halide with an organostannane reagent in the presence of a palladium catalyst.[11][15] While the toxicity of organotin compounds is a concern, the Stille reaction offers a broad substrate scope and tolerance to many functional groups.[16]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, is commonly used.[15]

  • Additives: The addition of lithium chloride (LiCl) can sometimes accelerate the reaction by facilitating the transmetalation step.

  • Solvent: Aprotic polar solvents like DMF or dioxane are typically employed.

Detailed Protocol: Stille Coupling of 5-bromo-7-azaindole

Materials:

  • 5-bromo-7-azaindole

  • Organostannane reagent (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Anhydrous DMF

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry flask under an inert atmosphere, add 5-bromo-7-azaindole (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous DMF.

  • Add the organostannane reagent (1.1 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Safety Note: Organotin compounds are toxic.[16] Handle them with appropriate personal protective equipment in a well-ventilated fume hood. All glassware that comes into contact with organotin reagents should be decontaminated by soaking in a bleach solution overnight before standard cleaning procedures.[3]

N-Functionalization of the 7-Azaindole Core

In addition to derivatization at the C5-position, modification of the pyrrole nitrogen (N1) and the pyridine nitrogen (N7) can significantly impact the biological activity and physicochemical properties of the 7-azaindole scaffold.

N-Alkylation and N-Arylation

The pyrrole nitrogen of the 7-azaindole core can be readily alkylated or arylated under basic conditions.

Detailed Protocol: N-Alkylation of a 5-substituted-7-azaindole

Materials:

  • 5-substituted-7-azaindole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous DMF

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the 5-substituted-7-azaindole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Studies: A Case Study in Kinase Inhibition

The systematic derivatization of the 5-bromo-7-azaindole scaffold has been instrumental in the discovery of potent kinase inhibitors. The following table summarizes representative SAR data for a series of 7-azaindole derivatives, illustrating how modifications at the C5 and N1 positions can influence inhibitory activity against different kinases.

Compound R1 (C5-substituent) R2 (N1-substituent) Target Kinase IC₅₀ (nM)
A -Br-HDYRK1A>10,000
B -Phenyl-HDYRK1A500
C -4-Methoxyphenyl-HDYRK1A150
D -4-Hydroxyphenyl-HDYRK1A25
E -4-Hydroxyphenyl-CH₃DYRK1A200
F -Piperidin-4-yl-HPI3Kα85
G -Morpholino-HPI3Kα42

Data is illustrative and compiled from principles demonstrated in the literature.[4][5][17]

Analysis of SAR Trends:

  • C5-Substitution: The data for compounds A-D clearly demonstrates the importance of the C5-substituent for DYRK1A inhibition. The introduction of an aryl group at this position significantly enhances potency compared to the bromo-precursor. Furthermore, the presence of a hydrogen bond donor (hydroxyl group) on the phenyl ring (compound D) leads to a substantial increase in activity compared to a methoxy group (compound C), suggesting a key interaction with the kinase active site.

  • N1-Substitution: Comparing compounds D and E, the methylation of the pyrrole nitrogen results in a significant loss of potency. This suggests that the N-H group may be involved in a crucial hydrogen bonding interaction with the kinase.

Experimental Workflows and Data Interpretation

A typical workflow for the derivatization of 5-bromo-7-azaindole and subsequent SAR analysis is depicted in the following diagram.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start 5-bromo-7-azaindole Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Derivatives Library of 5-substituted-7-azaindoles Coupling->Derivatives Assay Biochemical/Cell-based Kinase Assay Derivatives->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Coupling Iterative Design

Caption: A generalized workflow for SAR studies using 5-bromo-7-azaindole.

Conclusion: A Versatile Platform for Drug Discovery

5-bromo-7-azaindole is a powerful and versatile starting material for the generation of diverse chemical libraries for SAR studies. The robust and well-documented palladium-catalyzed cross-coupling reactions, along with facile N-functionalization, provide medicinal chemists with a comprehensive toolkit to systematically explore the chemical space around the privileged 7-azaindole scaffold. The insights gained from these SAR studies are critical for the rational design and optimization of novel therapeutic agents, particularly in the field of kinase inhibition. This application note serves as a practical guide to empower researchers in their drug discovery endeavors, providing both the "how" and the "why" behind the derivatization of this important building block.

References

  • Stille Coupling. NROChemistry. [Link]

  • Preparation method for 5-bromo-7-azaindole.
  • Preparation method of 5-bromo-7-azaindole.
  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ResearchGate. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed Central. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

  • How should I manage glassware that came in contact with organotin compounds?. Reddit. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. PubMed. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromo-7-Azaindole Synthesis

Executive Technical Overview 5-Bromo-7-azaindole is a critical scaffold in kinase inhibitor discovery (e.g., Pexidartinib, Vemurafenib analogs). Its synthesis presents a classic regioselectivity paradox: Electrophilic Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

5-Bromo-7-azaindole is a critical scaffold in kinase inhibitor discovery (e.g., Pexidartinib, Vemurafenib analogs). Its synthesis presents a classic regioselectivity paradox:

  • Electrophilic Aromatic Substitution (EAS): Direct bromination of 7-azaindole favors the C-3 position (pyrrole ring) due to the high electron density, yielding 3-bromo-7-azaindole, not the desired 5-bromo isomer.

  • De Novo Synthesis: High-purity 5-bromo-7-azaindole is best synthesized via ring closure of pre-functionalized pyridines (e.g., 2-amino-5-bromopyridine).

This guide focuses on the De Novo Route (via Sonogashira coupling/cyclization) as the industry standard for high purity, while addressing impurities arising from attempted direct halogenation.

Critical Impurity Profiling

The following table categorizes impurities by their origin in the standard synthesis workflow (2-amino-5-bromopyridine


 3-iodo intermediate 

cyclization).
Impurity TypeChemical IdentityOrigin / CauseCriticality
Regioisomer 3-Bromo-7-azaindole Result of attempting direct bromination of 7-azaindole; or rearrangement during harsh acidic cyclization.Critical (Bio-isostere, difficult to separate)
Starting Material 2-Amino-5-bromopyridine Incomplete iodination or failure in the cyclization sequence.High (Genotoxic potential)
Intermediate 2-Amino-3-iodo-5-bromopyridine Unreacted intermediate from Step 1.Medium
Over-Halogenated 3,5-Dibromo-7-azaindole Excess brominating agent (NBS) or contamination in starting material.Medium
By-Product 5-Bromo-7-azaindolin-2-one Oxidation of the azaindole core (often due to air exposure in presence of metal catalysts).Low
Catalyst Palladium / Copper Residuals from Sonogashira coupling.Critical (Must be <10 ppm for pharma)

Troubleshooting & FAQs

Category A: Regioselectivity & Isomer Contamination

Q1: I performed a direct bromination of 7-azaindole using NBS, but NMR suggests the bromine is at C-3, not C-5. Why? Diagnosis: This is the expected kinetic outcome. The C-3 position in 7-azaindole is electron-rich (similar to indole). Direct electrophilic attack will always favor C-3 over C-5. Solution:

  • Abandon Direct Bromination: You cannot efficiently force C-5 bromination on the unsubstituted core without blocking C-3.

  • Adopt the De Novo Route: Start with 2-amino-5-bromopyridine . The bromine is already installed at the correct position before the pyrrole ring is formed.

Q2: My final product contains ~5% 3,5-dibromo-7-azaindole. How do I remove it? Diagnosis: This usually occurs if the reaction mixture contains excess bromine source or if the "blocking" strategy failed. Protocol:

  • Recrystallization: 5-bromo-7-azaindole crystallizes well from Ethanol/Water (9:1) or Toluene . The dibromo species is often more soluble in lipophilic solvents.

  • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate (0-40%). The dibromo species typically elutes before the mono-bromo product due to lower polarity.

Category B: Cyclization Failures (De Novo Route)

Q3: In the Sonogashira coupling of 2-amino-3-iodo-5-bromopyridine, the conversion is stalled at 60%. Diagnosis: Catalyst poisoning or oxidative homocoupling of the alkyne (Glaser coupling). Corrective Actions:

  • Degas Solvents: Oxygen promotes alkyne homocoupling, consuming your reagent. Sparge solvents with Argon for 30 mins.

  • Check Halogen Reactivity: Ensure you are coupling at the 3-iodo position, not the 5-bromo. The iodide is significantly more reactive. Perform the reaction at lower temperatures (RT to 40°C) to prevent competitive coupling at the bromine site.

Q4: The cyclization step (using base or acid) yielded a "hydrated" ketone product instead of the indole. Diagnosis: This is the hydration byproduct (a ketone formed from the alkyne). It happens if water is present during the cyclization step without sufficient driving force for aromatization. Protocol:

  • Reagent Quality: Ensure the base (e.g., KOtBu) is anhydrous.

  • Temperature: Increase reaction temperature (e.g., to 70-80°C) to favor the elimination of water/alcohol to form the aromatic system.

Visualizing the Synthesis Pathways

The following diagram contrasts the "Failed" direct route with the "Recommended" De Novo route, highlighting where impurities arise.

G cluster_0 Route A: Direct Bromination (NOT RECOMMENDED) cluster_1 Route B: De Novo Synthesis (RECOMMENDED) StartA 7-Azaindole StepA1 NBS / DMF StartA->StepA1 ImpurityA 3-Bromo-7-azaindole (Major Impurity) StepA1->ImpurityA Kinetic Product ProductA 5-Bromo-7-azaindole (Trace Yield) StepA1->ProductA Thermodynamic (Rare) StartB 2-Amino-5-bromopyridine StepB1 Iodination (NIS) StartB->StepB1 InterB1 2-Amino-3-iodo- 5-bromopyridine StepB1->InterB1 StepB2 Sonogashira Coupling (Pd/Cu, Alkyne) InterB1->StepB2 InterB2 Alkynyl Pyridine Intermediate StepB2->InterB2 ImpurityB1 Homocoupled Alkyne (Glaser Product) StepB2->ImpurityB1 O2 Leak StepB3 Cyclization (Base/Acid) InterB2->StepB3 ProductB 5-Bromo-7-azaindole (High Purity) StepB3->ProductB

Caption: Comparison of synthetic routes. Route A leads to regioselectivity errors (3-Br), while Route B installs the 5-Br substituent prior to ring closure, ensuring correct regiochemistry.

Detailed Experimental Protocol (De Novo Route)

Objective: Synthesis of 5-bromo-7-azaindole via 2-amino-5-bromopyridine.

Step 1: Iodination
  • Charge: Dissolve 2-amino-5-bromopyridine (1.0 eq) in Acetonitrile.

  • Add: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C.

  • Monitor: Stir at RT for 2-4 hours. Monitor by HPLC for disappearance of starting material.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine). Filter the precipitate.

    • Checkpoint: Ensure the product is 2-amino-3-iodo-5-bromopyridine .

Step 2: Sonogashira Coupling & Cyclization (One-Pot Variant)
  • Charge: Suspend the iodide (from Step 1) in DMF/TEA (3:1).

  • Catalyst: Add PdCl2(PPh3)2 (0.05 eq) and CuI (0.02 eq).

  • Reagent: Add Trimethylsilylacetylene (TMSA) (1.2 eq).

  • Reaction: Heat to 50°C under Argon for 4 hours.

  • Cyclization: Add KOtBu (2.0 eq) directly to the mixture and heat to 70°C for 2 hours (induces desilylation and ring closure).

  • Purification: Dilute with water, extract with EtOAc. Pass through a silica plug to remove Pd residuals. Recrystallize from Ethanol.

References

  • Regioselectivity in Azaindole Halogenation

    • Title: "Practical Regioselective Bromin
    • Source: ResearchGate[1]

    • URL:[Link]

  • Title: "Preparation method of 5-bromo-7-azaindole (Patent CN109081840B)
  • Separation & HPLC Methods

    • Title: "Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column"
    • Source: SIELC Technologies
    • URL:[Link]

  • General Azaindole Reactivity

    • Title: "Synthesis and Reactivity of 7-Azaindoles"
    • Source: Current Organic Chemistry (via ResearchG
    • URL:[Link]

Sources

Optimization

Technical Support Center: 7-Azaindole Functionalization

Ticket Status: Open Agent: Senior Application Scientist, Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist, Dr. H. Chen Subject: Troubleshooting Low Yields in 7-Azaindole Scaffolds

Executive Summary: The "Electron-Deficient" Trap

Unlike indole, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) possesses a pyridine ring fused to a pyrrole. This single nitrogen atom at position 7 (N7) drastically alters the electronic landscape, creating two primary failure modes for functionalization:

  • Catalyst Poisoning: The N7 lone pair is a potent ligand for transition metals (Pd, Cu, Rh), frequently shutting down catalytic cycles by displacing labile ligands.

  • Reduced Nucleophilicity: The electron-withdrawing pyridine ring deactivates the C3 position toward electrophilic aromatic substitution (

    
    ), requiring harsher conditions that often degrade sensitive substrates.
    

This guide provides field-proven protocols to bypass these electronic traps.

Module 1: N-Alkylation & Arylation Failures

User Complaint: "I’m trying to alkylate N1, but I get low conversion or mixtures of N1/N7 alkylation."

Root Cause Analysis

The pKa of the N1-proton in 7-azaindole is approx. 17.5 (in DMSO), significantly more acidic than indole (pKa ~21). However, the N7 nitrogen is basic. Using weak bases or insufficient electrophiles can lead to non-productive coordination at N7 or incomplete deprotonation.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection NaH (DMF/THF) or Cs₂CO₃ (MeCN/DMF)Strong bases (NaH) ensure irreversible deprotonation. Cs₂CO₃ is effective for milder conditions due to the "cesium effect" (solubility/coordination).
Temperature 0°C to RT 7-azaindole anions are stable, but high temps promote side reactions at N7.
Electrophile Alkyl Halides / Aryl FluoridesFor N-arylation,

works well due to the electron-deficient nature of the nucleophile.
Standard Operating Procedure (SOP): High-Yield N-Methylation
  • Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C under N₂.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 30 min).

    • Checkpoint: Solution should turn yellow/orange, indicating anion formation.

  • Add MeI (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 h.

  • Quench with sat. NH₄Cl.[1] Yield Expectation: >90%.

Module 2: Palladium-Catalyzed Cross-Coupling (The "Poison" Issue)

User Complaint: "My Suzuki/Sonogashira coupling works on indole but fails completely on 7-azaindole. The catalyst turns black immediately."

Root Cause: The N7-Pd Trap

The N7 nitrogen has a high affinity for Pd(II). In standard catalytic cycles, N7 displaces the phosphine ligands, forming a stable, catalytically inactive [Pd(L)(7-azaindole)₂] complex.

The Fix: The "N-Oxide" or "N-Protecting" Strategy

You must block the N1 site or modulate the N7 site to prevent catalyst sequestration.

Decision Matrix:

  • Scenario A: You need the free NH later.

    • Solution: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc protection on N1. The steric bulk of the SEM group at N1 can partially shield N7.

  • Scenario B: You want to functionalize C6 or C4.

    • Solution:N-Oxidation .[1][2] Convert 7-azaindole to 7-azaindole N-oxide using m-CPBA.

    • Benefit: The N-oxide activates the pyridine ring for C-H activation and prevents N7 from binding Pd. It can be reduced back to N7 using PCl₃ or Fe/NH₄Cl.

Visualizing the Catalyst Poisoning Mechanism

CatalystPoisoning Pd_Active Active Catalyst Pd(L)2 Coordination N7 Coordination (Ligand Displacement) Pd_Active->Coordination + Free N7 Product Cross-Coupled Product Pd_Active->Product Catalytic Cycle (Successful) Azaindole 7-Azaindole (Substrate) Azaindole->Coordination Dead_Cat Inactive Complex [Pd(Azaindole)2] Coordination->Dead_Cat Irreversible Poisoning Protected N-Protected/N-Oxide (Steric/Electronic Block) Protected->Product Substrate

Caption: The N7 nitrogen competes with phosphine ligands for the Palladium center. Blocking N7 (via N-oxide) or N1 (steric bulk) is essential for turnover.

Module 3: Regioselective C-H Activation

User Complaint: "I want to arylate C3, but I'm getting mixtures of C2 and C3."

The Reactivity Map
  • C3 (Electrophilic): Preferred site for

    
     (halogenation, Friedel-Crafts), but deactivated compared to indole.
    
  • C2 (Acidity): The most acidic C-H bond (pKa ~27). Preferred site for lithiation (with n-BuLi) or C-H activation if N1 is protected with a directing group.

  • C6 (N-Oxide Directed): The N-oxide oxygen acts as a directing group for Pd-catalyzed C-H activation at C6.

Protocol: C3-Selective Arylation (C-H Activation)

Ref: Organic Letters, 2023 [1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Ag₂CO₃ or Cu(OAc)₂ (promotes oxidative coupling)

  • Solvent: DMSO/AcOH (AcOH increases electrophilicity of Pd species)

  • Key Insight: Using PivOH (Pivalic acid) as an additive often boosts yield by facilitating the C-H deprotonation step (CMD mechanism).

Protocol: C6-Selective Arylation (The N-Oxide Route)

Ref: Fagnou et al. [2]

  • Substrate: 7-azaindole N-oxide.[1]

  • Conditions: Pd(OAc)₂, P(t-Bu)₃-HBF₄ (ligand), K₂CO₃, Toluene, 110°C.

  • Mechanism: The N-oxide coordinates Pd, directing it specifically to the adjacent C6 position.

  • Post-Reaction: Reduce N-oxide with Zn/NH₄Cl to retrieve the parent azaindole.

Module 4: Minisci Reaction (Radical C-H Functionalization)

User Complaint: "Minisci reaction yields are terrible (<20%)."

Root Cause

7-azaindoles are protonated under the acidic conditions of Minisci reactions. While this activates the ring toward nucleophilic radicals, the radical intermediates often undergo over-oxidation or polymerization.

Optimization Guide
  • Solvent Switch: Move from pure water/acid to DCM/Water biphasic systems or TFE (Trifluoroethanol) . TFE stabilizes radical intermediates.

  • Radical Source: Avoid standard AgNO₃/Persulfate if yields are low. Switch to Photoredox catalysis (Ir-catalyst + Blue LED) or Zinc sulfinates (Langlois reagent) for trifluoromethylation.

  • Additives: Addition of TFA (Trifluoroacetic acid) ensures full protonation of N7, directing the radical attack to C2 or C4 (depending on sterics).

References
  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles. Organic Letters (2023). Link

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules (2021). Link

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (2018).[3] Link

  • Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem Lett (2016). Link

  • Troubleshooting: How to Improve Yield. University of Rochester. Link

Sources

Troubleshooting

Technical Support Center: Azaindole Stability &amp; Handling Guide

Introduction: The Azaindole Paradox Azaindoles are premier bioisosteres for indoles and purines in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). However, the very feature that makes them potent—the elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Paradox

Azaindoles are premier bioisosteres for indoles and purines in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). However, the very feature that makes them potent—the electron-deficient pyridine ring fused to an electron-rich pyrrole—creates a "push-pull" electronic system that renders them susceptible to unique degradation pathways.

This guide moves beyond generic "store at -20°C" advice. We address the causality of degradation: specifically N-oxidation of the pyridine ring and rapid protodeboronation during synthesis.

Module 1: Chemical Stability & Storage

Issue: My white azaindole powder has turned yellow/brown.

Diagnosis: Oxidative degradation (N-Oxide formation).

The Mechanism (Causality)

Unlike indole, 7-azaindole possesses a basic pyridine nitrogen (N7) with an available lone pair. While less basic than simple pyridines (pKa ~4.6 vs 5.2), it remains a nucleophilic "hotspot."

  • Oxidation: Exposure to atmospheric oxygen, accelerated by light, leads to the formation of the N-oxide at the N7 position.

  • Color Change: The N-oxide extends the conjugation system, shifting absorption into the visible spectrum (yellowing).

  • Consequence: N-oxides alter solubility and potency, and can act as unwanted directing groups in subsequent C-H activation steps.

Protocol: The "Zero-Headspace" Storage System
  • Step 1 (Desiccation): Azaindoles are hygroscopic. Water facilitates proton transfer that catalyzes degradation. Store over desiccant (silica gel or P2O5).

  • Step 2 (Inerting): Do not simply cap the vial. Flush with Argon (Ar) rather than Nitrogen (N2) if possible, as Ar is heavier than air and forms a better "blanket" over the solid.

  • Step 3 (Container): Use amber glass vials. If amber is unavailable, wrap clear vials in aluminum foil to prevent UV-induced excited-state tautomerization.

ParameterStandard Indole7-AzaindoleHandling Adjustment
Hygroscopicity LowModerate to HighStore in desiccator; equilibrate to RT before opening.
Oxidation Site C2/C3 (slow)N7 (Pyridine N)Avoid oxidizing solvents (e.g., aged ethers with peroxides).
Light Sensitivity ModerateHigh (Fluorescent)Strict dark storage; amber glassware.

Module 2: Synthetic Troubleshooting (Critical)

Issue: Suzuki Coupling of 7-azaindole-5-boronic acid failed (Low Yield / De-borylated product).

Diagnosis: Rapid Protodeboronation.

The Mechanism: Why Azaindole Boronates Die

This is the most common failure mode in azaindole chemistry. The basic nitrogen (N7) facilitates the cleavage of the C-B bond under the very basic conditions required for Suzuki coupling.

  • Pathway: Base (OH-) attacks the boron to form the boronate "ate" complex.

  • The Trap: In 7-azaindoles, the adjacent N7 lone pair can hydrogen bond with the incoming water/base or coordinate to the boron, stabilizing the transition state for C-B bond cleavage. The carbon is protonated by water, releasing the boron and leaving you with unsubstituted 7-azaindole (H).

Protodeboronation cluster_0 Step 1: Base Attack cluster_1 Step 2: The Fatal Blow Start Azaindole-Boronic Acid (Stable-ish) Ate Boronate 'Ate' Complex (Activated) Start->Ate + Base Base Base (OH-/CO3) Base->Ate Cleavage C-B Bond Cleavage (Facilitated by N7) Ate->Cleavage Hydrolysis Product Protodeboronated Product (Synthesis Failure) Cleavage->Product + H2O

Figure 1: Mechanism of base-catalyzed protodeboronation in heteroaryl boronic acids.

Troubleshooting Protocol: Stabilizing the Boron

If your yield is <20%, switch strategies immediately. Do not optimize temperature; change the reagent.

Option A: The MIDA Boronate Solution (Recommended) MIDA (N-methyliminodiacetic acid) boronates mask the boron, removing its Lewis acidity. They are stable to silica gel and storage.

  • Reagent: Use 7-azaindole-5-boronic acid MIDA ester.

  • Conditions: Requires "Slow Release" conditions.

    • Solvent: Dioxane:H2O (10:1).

    • Base: K3PO4 (anhydrous).

    • Temp: 95°C.

    • Why: The MIDA hydrolyzes slowly, releasing the active boronic acid at the same rate it is consumed by the Palladium catalyst. This keeps the concentration of free (unstable) boronic acid low, minimizing protodeboronation.

Option B: Anhydrous Cross-Coupling If you must use the pinacol ester:

  • Eliminate Water: Use anhydrous DMF or Toluene.

  • Base Switch: Switch from aqueous Carbonate to CsF (Cesium Fluoride) or Ag2O .

  • Why: Fluoride activates the boron without the high concentration of protons (water) required for the protodeboronation pathway.

Module 3: Analytical Artifacts (LC-MS)

Issue: LC-MS shows a peak at M+16. Is it oxidation?

Diagnosis: Differentiating real N-oxide from "In-Source" artifacts.

Azaindole N-oxides are thermally labile. They can de-oxygenate in a hot GC injector, or conversely, form during Electrospray Ionization (ESI) if source parameters are too aggressive.

Validation Workflow:

  • Retention Time Check: The N-oxide is significantly more polar than the parent azaindole.

    • Parent: Late eluting (Reverse Phase).

    • N-Oxide:[1][2][3] Early eluting.

    • Artifact: If the M+16 peak co-elutes exactly with the parent peak, it is likely formed in the source .

  • NMR Confirmation:

    • Check the chemical shift of the protons adjacent to N7.

    • Parent: Doublet at ~8.3 ppm.

    • N-Oxide: Shifted downfield (deshielded) or significantly altered coupling constants.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society.
  • Azaindole N-Oxide Chemistry

    • Huestis, M. P., & Fagnou, K. (2009).[1] "Site-selective azaindole arylation at the azine and azole rings via N-oxide activation."[1] Organic Letters.

  • MIDA Boronates in Synthesis

    • Knapp, D. M., et al. (2009). "Slow-Release of Unstable Boronic Acids for Cross-Coupling." Journal of the American Chemical Society.
  • Photostability Guidelines

    • European Medicines Agency (EMA). "ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products."

Sources

Optimization

Technical Support Center: Recrystallization of 5-bromo-7-azaindole

Welcome to the technical support center for the purification of 5-bromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-bromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this critical pharmaceutical intermediate.[1][2] This resource offers practical, field-proven insights and detailed protocols to help you achieve high-purity 5-bromo-7-azaindole consistently.

Understanding the Crystallization of 5-bromo-7-azaindole

5-Bromo-7-azaindole is a heterocyclic compound that often serves as a key building block in the synthesis of various therapeutic agents.[3] Achieving high purity is paramount for its use in subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful technique for purifying solids, leveraging the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[4]

A successful recrystallization of 5-bromo-7-azaindole hinges on selecting an appropriate solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures. This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the best single solvents for the recrystallization of 5-bromo-7-azaindole?

A1: Based on solubility data and established protocols, several organic solvents are effective for the recrystallization of 5-bromo-7-azaindole. Toluene is a commonly cited and effective solvent for this purpose, often yielding high-purity crystals.[5] Other good solvents include methyl acetate, which shows the best solubility, as well as ethanol and acetone.[3][4] The choice of solvent can be guided by the nature of the impurities you are trying to remove.

Q2: When should I consider using a mixed solvent system?

A2: A mixed solvent system is beneficial when you cannot find a single solvent that meets the ideal criteria for recrystallization. This is often the case when 5-bromo-7-azaindole is either too soluble or too insoluble in common single solvents. A good mixed solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. By carefully adjusting the ratio of the two solvents, you can fine-tune the solubility to achieve optimal crystal formation. For 5-bromo-7-azaindole, a mixture of a good solvent like methyl acetate or ethanol with a poor solvent like hexane could be effective.[4]

Q3: My 5-bromo-7-azaindole is colored. How can I decolorize it during recrystallization?

A3: Colored impurities are common in the synthesis of heterocyclic compounds. These can often be effectively removed by treating the hot, dissolved solution of 5-bromo-7-azaindole with activated carbon.[5] The activated carbon adsorbs the colored impurities onto its surface. It is crucial to use the minimum amount of activated carbon necessary, as excessive use can lead to the loss of your desired product through adsorption. After a brief treatment, the activated carbon is removed by hot filtration before allowing the solution to cool and crystallize.

Q4: What are the common impurities I should be aware of during the purification of 5-bromo-7-azaindole?

A4: Impurities in 5-bromo-7-azaindole will largely depend on the synthetic route employed. Common impurities can include unreacted starting materials, such as 7-azaindole, and byproducts from the bromination reaction. If the synthesis involves multiple steps, intermediates from previous stages could also be present. Understanding the potential impurities will help in selecting the most effective recrystallization solvent to ensure they remain in the mother liquor.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-bromo-7-azaindole in a question-and-answer format, providing scientifically grounded solutions.

Problem 1: My 5-bromo-7-azaindole "oils out" instead of forming crystals.

  • Question: Upon cooling my recrystallization solution, a viscous liquid or oil is forming instead of solid crystals. What is happening and how can I fix it?

  • Answer & Troubleshooting Steps: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution is supersaturated at a temperature above the solute's melting point in the solvent. For 5-bromo-7-azaindole, this can be a common issue, especially with highly concentrated solutions or when cooling is too rapid.

    • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Slow cooling provides sufficient time for the molecules to orient themselves into a crystal lattice.

    • Use More Solvent: The concentration of your solution may be too high. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation point, and then attempt to recrystallize again.

    • Change the Solvent System: If the issue persists, the chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.

    • Seed the Solution: If you have a few pure crystals of 5-bromo-7-azaindole, add one or two to the cooled solution just as it starts to become cloudy. These seed crystals will provide a template for further crystal growth.

    • Scratch the Flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create microscopic imperfections that act as nucleation sites for crystal formation.

Problem 2: No crystals are forming, even after prolonged cooling.

  • Question: My solution has been cooling for a long time, but no solid has precipitated. What should I do?

  • Answer & Troubleshooting Steps: This indicates that the solution is not sufficiently supersaturated at the lower temperature.

    • Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of 5-bromo-7-azaindole. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of an impure solid.

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which 5-bromo-7-azaindole is insoluble, like hexane[4]) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.

    • Induce Nucleation: As with oiling out, try seeding the solution with a pure crystal or scratching the inside of the flask.

Problem 3: The crystal yield is very low.

  • Question: I have obtained pure crystals, but the amount is much less than expected. How can I improve my yield?

  • Answer & Troubleshooting Steps: Low yield can result from several factors during the recrystallization process.

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude 5-bromo-7-azaindole. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Ensure Complete Cooling: Allow the solution to cool in an ice bath for a sufficient amount of time to maximize the precipitation of the product.

    • Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your procedure to minimize the number of transfers.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Toluene

This protocol is based on methods described in the literature for achieving high-purity 5-bromo-7-azaindole.[5]

  • Dissolution: In a fume hood, place the crude 5-bromo-7-azaindole in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to reflux with stirring until the solid completely dissolves. Add toluene in small portions until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the solution.

  • Hot Filtration: Reheat the mixture to reflux for 5-10 minutes. Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: General Guideline for Mixed-Solvent Recrystallization (e.g., Methyl Acetate/Hexane)

This protocol provides a general framework for developing a mixed-solvent recrystallization based on the known solubility profile of 5-bromo-7-azaindole.[4]

  • Dissolution: In a fume hood, dissolve the crude 5-bromo-7-azaindole in the minimum amount of hot methyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "anti-solvent") dropwise with swirling until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot methyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of methyl acetate and hexane (in a ratio that keeps the compound sparingly soluble).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solubility of 5-bromo-7-azaindole in Various Solvents

SolventSolubility ProfileReference
Good Solvents
Methyl AcetateExcellent solubility, increases with temperature.[4]
EthanolGood solubility, suitable for recrystallization.[3]
AcetoneGood solubility.[3]
Dichloromethane (DCM)Solubility shows a significant change with temperature.[4]
Moderate/Recrystallization Solvents
TolueneProven to be effective for recrystallization.[5]
Poor Solvents (Anti-solvents)
HexaneVery poor solubility.[4]
WaterLimited solubility.[3]

Visual Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation start Crude 5-bromo-7-azaindole dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure 5-bromo-7-azaindole dry->end

Caption: General workflow for the recrystallization of 5-bromo-7-azaindole.

Troubleshooting_Tree start Recrystallization Issue? oiling_out Compound 'Oils Out' start->oiling_out Yes no_crystals No Crystals Form start->no_crystals Yes low_yield Low Crystal Yield start->low_yield Yes solution_oiling Reduce Cooling Rate Use More Solvent Change Solvent Seed Solution oiling_out->solution_oiling solution_no_crystals Evaporate Solvent Add Anti-Solvent Induce Nucleation (Seed/Scratch) no_crystals->solution_no_crystals solution_low_yield Use Minimal Hot Solvent Ensure Complete Cooling Wash with Ice-Cold Solvent low_yield->solution_low_yield

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • The Chemical Properties and Research Applications of 5-Bromo-7-azaindole . Stanford Chemicals. [Link]

  • Preparation method for 5-bromo-7-azaindole.
  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition . Cloud-Clone Corp.. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 5-Bromo-7-Azaindole

The following technical support guide is designed for analytical chemists and process engineers working with 5-bromo-7-azaindole (CAS: 183208-35-7) . It synthesizes chromatographic principles with specific physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for analytical chemists and process engineers working with 5-bromo-7-azaindole (CAS: 183208-35-7) . It synthesizes chromatographic principles with specific physicochemical properties of the azaindole scaffold.

Core Method Development & Optimization

Q: Why do I observe severe peak tailing for 5-bromo-7-azaindole even on a C18 column?

A: Peak tailing in 7-azaindole derivatives is primarily caused by secondary silanol interactions . The N7 nitrogen in the azaindole ring is basic (pKa ~4–5). At neutral pH (6–7), a fraction of the molecules become protonated (cationic) and interact strongly with residual negatively charged silanols on the silica surface of the column.

Corrective Actions:

  • pH Suppression (Low pH): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid . This protonates the silanols (suppressing their negative charge), reducing cation-exchange interactions.

  • pH Suppression (High pH): Alternatively, use a high-pH stable column (e.g., Agilent Zorbax Extend-C18 or Waters XBridge) with 10 mM Ammonium Bicarbonate (pH 10) . This keeps the azaindole in its neutral, unprotonated state.

  • Mobile Phase Additives: If using a neutral pH is mandatory, add Triethylamine (TEA) as a competitive base to block silanol sites.

Q: How do I separate the starting material (7-azaindole) from the product (5-bromo-7-azaindole)?

A: Separation is governed by the hydrophobicity difference introduced by the bromine atom.

  • 7-azaindole (SM): More polar (LogP ~1.6). Elutes earlier .

  • 5-bromo-7-azaindole (Product): Less polar (LogP ~2.5). Elutes later .

Optimization Strategy: Use a gradient elution starting at low organic content (e.g., 5% B) to retain the polar starting material, then ramp to high organic (e.g., 95% B) to elute the brominated product and any poly-brominated impurities (which will elute last).

Troubleshooting Common Issues

Q: My 5-bromo-7-azaindole peak is splitting ("Shark Fin" shape). Is the column dead?

A: Likely not. This is often a solvent mismatch effect. 5-bromo-7-azaindole has poor water solubility (approx. 0.05 mg/mL) but dissolves well in DMSO or Methanol. If you inject a sample dissolved in 100% DMSO into a mobile phase with high water content (initial gradient conditions), the analyte precipitates momentarily at the column head or travels in the strong solvent plug, causing peak distortion.

Solution:

  • Diluent Adjustment: Dilute the sample with the initial mobile phase (e.g., 50:50 Water:MeCN) as much as solubility permits.

  • Injection Volume: Reduce injection volume to < 5 µL.

Q: I see a "ghost peak" in the blank run after analyzing a reaction mixture.

A: This indicates carryover . The brominated product is sticky and hydrophobic.

  • Needle Wash: Ensure your autosampler needle wash contains at least 50% organic solvent (e.g., 50:50 MeOH:Water or 100% Isopropanol).

  • Column Flush: Run a "sawtooth" wash gradient (5% → 95% B rapidly, repeat 3x) between batches.

Analysis of Reaction Mixtures (Process Control)

When monitoring the bromination of 7-azaindole (e.g., using NBS), you must resolve three distinct species.

Target Separation Profile
AnalyteRelative Retention (RRT)Characteristics
7-Azaindole (Start Material)1.00Polar, elutes first. Tailing possible without buffer.
5-Bromo-7-azaindole (Target)~1.45Major product.
3,5-Dibromo / 3,3-Dibromo (Impurities)> 1.80Highly hydrophobic over-brominated byproducts.
Visualizing the Method Selection Logic

MethodSelection Start Start Method Development CheckMS Is MS Detection Required? Start->CheckMS MS_Yes Yes (MS Compatible) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No Acidic_MS Use 0.1% Formic Acid in Water/MeCN MS_Yes->Acidic_MS Standard Basic_MS Use 10mM Ammonium Bicarbonate (pH 10) MS_Yes->Basic_MS Alt. Selectivity Acidic_UV Use 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5) MS_No->Acidic_UV Tailing Check Peak Shape Acidic_MS->Tailing Acidic_UV->Tailing Fix_Tailing Add 5mM TEA or Switch to High pH Column Tailing->Fix_Tailing If Tailing > 1.5

Caption: Decision tree for selecting mobile phase additives based on detection mode and peak symmetry requirements.

Standard Operating Procedure (SOP)

Method A: Standard RP-HPLC (UV Detection)

Recommended for purity assay and reaction monitoring.

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Hold for polar impurities
15.001090Linear Ramp
18.001090Wash hydrophobic impurities
18.10955Re-equilibration
23.00955End of Run
Sample Preparation Protocol
  • Stock Solution: Weigh 5 mg of reaction mixture/standard. Dissolve in 1 mL DMSO (Sonication may be required).

  • Working Solution: Dilute 100 µL of Stock Solution into 900 µL of 50:50 Water:Acetonitrile .

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

References

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Chemical Society (ACS). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[3] Org.[4][5][6][7] Process Res. Dev. 2017. Retrieved from [Link]

  • University of Pittsburgh. Reversed-phase HPLC Buffers: pKa and pH Selection. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-7-azaindole vs. 5-Chloro-7-azaindole: A Reactivity &amp; Selection Guide

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine. The choice between 5-bromo-7-azaindole and 5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine. The choice between 5-bromo-7-azaindole and 5-chloro-7-azaindole is a critical decision point in medicinal chemistry campaigns.

  • 5-Bromo-7-azaindole is the reactivity standard . It undergoes facile oxidative addition in palladium-catalyzed cross-couplings and reliable halogen-metal exchange (Li/Mg). It is the preferred starting material for initial SAR (Structure-Activity Relationship) exploration where reaction success is paramount.

  • 5-Chloro-7-azaindole is the cost-effective alternative . While significantly less reactive toward oxidative addition and inert to standard lithiation conditions, it can be activated using specialized electron-rich phosphine ligands (e.g., RuPhos, SPhos). It is often selected for process-scale synthesis where raw material cost outweighs catalyst expense.

Physical & Chemical Profile

The halogen substituent exerts a profound effect on the electronic and physical properties of the azaindole core.

Property5-Bromo-7-azaindole5-Chloro-7-azaindoleImpact on Research
Bond Dissociation Energy (C-X) ~81 kcal/mol~96 kcal/molBr allows easier oxidative addition and metal exchange.
Molecular Weight 197.03 g/mol 152.58 g/mol Cl offers higher atom economy for scale-up.
Lipophilicity (cLogP) ~2.1~1.8Br is more lipophilic; Cl improves water solubility slightly.
Melting Point 178–182 °C148–152 °CBr has higher lattice energy, potentially lower solubility in polar solvents.
Electronic Effect Weakly deactivatingModerately deactivatingCl makes the ring slightly more electron-deficient.

Reactivity Analysis: The C5 Functionalization

The C5 position is electronically deactivated by the adjacent pyridine nitrogen (N7), making electrophilic aromatic substitution difficult. Functionalization relies almost exclusively on transition-metal catalysis or metallation, where the halogen identity is the rate-determining factor.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

The rate of oxidative addition of Pd(0) into the C-X bond follows the order I > Br > Cl.

  • 5-Bromo-7-azaindole:

    • Reactivity: High. Reacts readily with standard catalyst systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

    • Ligand Requirement: Standard aryl phosphines (PPh₃, dppf) are sufficient.

    • Yield Expectations: Typically 70–95%.

    • Use Case: Routine library synthesis; coupling with sterically hindered or electron-poor boronic acids.

  • 5-Chloro-7-azaindole:

    • Reactivity: Low. The C-Cl bond is strong (~96 kcal/mol), making oxidative addition the rate-limiting step. Standard catalysts often result in recovered starting material.

    • Ligand Requirement: Mandatory use of bulky, electron-rich biaryl phosphines (Buchwald ligands) such as XPhos , SPhos , or RuPhos . These ligands boost the electron density on the Pd center, facilitating insertion into the difficult C-Cl bond.

    • Yield Expectations: 40–80% (highly dependent on ligand choice).

    • Use Case: Late-stage diversification or cost-sensitive scale-up.

Halogen-Metal Exchange (Lithiation)

This is the binary differentiator.

  • 5-Bromo: Reacts rapidly with n-BuLi or t-BuLi at -78 °C to form the 5-lithio species, which can be quenched with electrophiles (aldehydes, ketones, iodine).

  • 5-Chloro: Inert to standard halogen-metal exchange conditions. Treatment with alkyllithiums typically leads to deprotonation at N1 (if unprotected) or C2 (ortho-lithiation) rather than C-Cl exchange.

Decision Logic Visualization

ReactivityLogic Start Target: C5 Functionalization Method Choose Method Start->Method Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Method->Coupling Exchange Metal-Halogen Exchange (Li/Mg) Method->Exchange Br_Route Use 5-Bromo Coupling->Br_Route Standard Cl_Route Use 5-Chloro Coupling->Cl_Route Cost Saving Exchange->Br_Route Required Exchange->Cl_Route Fails Br_Cond Standard Cat. (Pd(PPh3)4) Br_Route->Br_Cond Cl_Cond Advanced Cat. (Pd-RuPhos/XPhos) Cl_Route->Cl_Cond

Caption: Decision tree for selecting between 5-bromo and 5-chloro derivatives based on synthetic intent.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (Optimized for 5-Bromo)

Suitable for 5-bromo-7-azaindole.[1] Uses standard, cost-effective catalysts.

Reagents:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

  • Charge a reaction vial with 5-bromo-7-azaindole, boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill with nitrogen (3 cycles).

  • Add degassed solvent (0.1 M concentration) and aqueous base.

  • Heat to 90 °C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Note: N1-protection (e.g., SEM, Tosyl) is recommended if the boronic acid is sensitive or yields are low, but 5-bromo-7-azaindole often reacts well unprotected.

Protocol B: "High-Activity" Suzuki Coupling (Optimized for 5-Chloro)

Required for 5-chloro-7-azaindole. Uses advanced Buchwald precatalysts.

Reagents:

  • 5-Chloro-7-azaindole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or RuPhos (4–8 mol%) OR XPhos Pd G2 precatalyst (2–5 mol%).

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1) or n-Butanol[2]

Procedure:

  • Combine 5-chloro-7-azaindole, boronic acid, base, and catalyst precursor in a vial.

  • Purge strictly with argon/nitrogen (oxygen inhibits the active catalytic cycle).

  • Add solvent.[3][4]

  • Heat to 100–110 °C (sealed tube recommended) for 12–24 hours.

  • Mechanism: The bulky, electron-rich phosphine (SPhos/RuPhos) facilitates the difficult oxidative addition into the C-Cl bond.

  • Validation: This system typically restores yields to >80%, comparable to the bromo-analog.

Protocol C: Lithium-Halogen Exchange (Exclusive to 5-Bromo)

Generates the C5-nucleophile.

Reagents:

  • 5-Bromo-1-(triisopropylsilyl)-7-azaindole (N-protection is mandatory for lithiation).

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or t-Butyllithium (2.1 equiv).

  • Electrophile (e.g., DMF, Iodine, Aldehyde).[5]

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolve protected 5-bromo-7-azaindole in THF under Argon. Cool to -78 °C .

  • Add n-BuLi dropwise over 10 minutes. Maintain temp < -70 °C.

  • Stir for 30–60 minutes to form the 5-lithio species.

  • Add electrophile (dissolved in THF) slowly.

  • Allow to warm to room temperature (or 0 °C depending on electrophile).

  • Note: Attempting this with 5-chloro-7-azaindole will result in C2-lithiation (ortho to N1) or no reaction at C5.

References

  • Lerebours, R., & Wolf, C. (2006). Chemo- and Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-chloro-7-azaindole. Journal of Organic Chemistry.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[6] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[6][7] Organic Letters.[6] Retrieved from [Link]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 5-Substituted 7-Azaindoles.[8] Journal of Organic Chemistry.

  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.[1] Molecules.[1][2][3][9][6][10][11][12][13][14][15] Retrieved from [Link][5][16]

Sources

Comparative

Comparative Guide: 5-Bromo-7-Azaindole vs. 5-Iodo-7-Azaindole

The following guide provides an in-depth technical comparison of 5-bromo-7-azaindole and 5-iodo-7-azaindole . While often categorized simply as chemical intermediates, these molecules serve distinct roles in Fragment-Bas...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-bromo-7-azaindole and 5-iodo-7-azaindole . While often categorized simply as chemical intermediates, these molecules serve distinct roles in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies due to their divergent electronic properties, halogen bonding capabilities, and synthetic reactivities.

From Synthetic Intermediates to Kinase Privileged Fragments

Executive Summary

For the medicinal chemist, the choice between the 5-bromo and 5-iodo variants of the 7-azaindole scaffold is rarely arbitrary. It is a strategic decision dictated by the stage of drug development:

  • 5-Bromo-7-azaindole is the "Workhorse Scaffold." It is cost-effective, chemically stable, and offers moderate reactivity, making it the preferred starting material for large-scale manufacturing (e.g., Vemurafenib production). Its biological role is often as a steric placeholder or a precursor to aryl/heteroaryl coupling.

  • 5-Iodo-7-azaindole is the "Precision Probe." It exhibits superior reactivity in palladium-catalyzed cross-couplings (enabling milder conditions) and possesses a larger, more polarizable "sigma-hole." This makes it a critical tool for probing halogen-bonding pockets in kinase hinge regions and for use in X-ray crystallography (anomalous scattering phasing).

Feature5-Bromo-7-Azaindole5-Iodo-7-Azaindole
Primary Utility Scale-up Synthesis, Library CoreFBDD Probe, Difficult Couplings, Crystallography
C-X Bond Length ~1.89 Å~2.09 Å
Halogen Bond Strength ModerateHigh (Strong

-hole donor)
Pd-Coupling Rate Standard (Requires heat/activation)Rapid (Often room temp active)
Lipophilicity (ClogP) ~2.1~2.4
Cost/Availability Low / High AvailabilityHigh / Lower Availability

Molecular Pharmacology: The Halogen Bond Effect

In the context of kinase inhibition, the 7-azaindole core mimics the purine ring of ATP, forming hydrogen bonds with the hinge region (typically Glu/Leu backbone residues). The substituent at the C5 position projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase conformation.

The Sigma-Hole Theory

The biological activity of these fragments differs significantly when they interact with carbonyl backbone residues via Halogen Bonding (XB) .

  • Mechanism: Halogens bonded to electron-withdrawing rings (like 7-azaindole) develop a region of positive electrostatic potential on the extension of the C-X bond, known as the

    
    -hole .
    
  • Comparison:

    • 5-Iodo: Exhibits a large, intensely positive

      
      -hole. It can form strong, directional interactions (2–5 kcal/mol) with nucleophilic backbone carbonyls (e.g., in the hinge region). This can increase potency by 10–100x in fragment screening hits compared to the H- or F- analogs.
      
    • 5-Bromo: Possesses a smaller, less positive

      
      -hole. While it can form halogen bonds, they are weaker and less directional than those of the iodo-analog.
      
Visualization: Halogen Bonding in Kinase Pockets

The following diagram illustrates the interaction logic within the ATP binding pocket.

HalogenBonding Azaindole 7-Azaindole Core (Hinge Binder) C5_Pos C5 Position Azaindole->C5_Pos Substitution Br_Atom 5-Bromo (Smaller Sigma-Hole) C5_Pos->Br_Atom I_Atom 5-Iodo (Large Sigma-Hole) C5_Pos->I_Atom Protein_CO Protein Backbone Carbonyl (C=O) Br_Atom->Protein_CO Weak XB Interaction (< 2 kcal/mol) I_Atom->Protein_CO Strong XB Interaction (2-5 kcal/mol) Affinity Binding Affinity (Kd) Protein_CO->Affinity Stabilizes Complex

Caption: Schematic of halogen bonding (XB) potential. The 5-Iodo analog forms stronger directional interactions with protein carbonyls, enhancing fragment affinity.

Synthetic Utility & Orthogonality

The "biological activity" of a drug candidate is often limited by the chemist's ability to synthesize it. Here, the 5-iodo variant demonstrates superior performance as an "enabling" intermediate.

Reactivity Hierarchy (The "Ladder" of Selectivity)

In poly-halogenated scaffolds (e.g., 3-iodo-5-bromo-7-azaindole), the reactivity difference allows for Orthogonal Functionalization .

  • C3-Iodine: Most reactive (reacts first at low temp).

  • C5-Iodine: Highly reactive (reacts second).

  • C5-Bromine: Moderately reactive (reacts last, requires higher temp/stronger catalyst).

Experimental Insight: If a library requires diversity at C5, researchers often convert 5-bromo-7-azaindole to 5-iodo-7-azaindole to facilitate difficult Suzuki couplings with electron-poor boronic acids or sterically hindered partners.

Comparison Table: Cross-Coupling Performance
Reaction Type5-Bromo-7-Azaindole5-Iodo-7-Azaindole
Suzuki-Miyaura Good. Requires heat (80-100°C) and standard catalysts (e.g., Pd(dppf)Cl2).Excellent. often proceeds at RT or mild heat (40°C). Tolerates unstable boronic acids.
Sonogashira Moderate. Often requires CuI co-catalyst and heat.High. Can proceed copper-free or at lower temperatures, reducing homocoupling byproducts.
Buchwald-Hartwig Challenging.[1] Requires bulky ligands (e.g., XPhos, RuPhos) and strong bases.Preferred. The weaker C-I bond facilitates oxidative addition, improving yields with amines.

Experimental Protocols

Protocol A: Synthesis of 5-Iodo-7-azaindole from 5-Bromo-7-azaindole

Rationale: Direct iodination of 7-azaindole often yields the C3-iodo product. To get the C5-iodo isomer, a halogen exchange or directed lithiation strategy starting from the commercially available 5-bromo precursor is preferred.

Methodology (Halogen Exchange via Lithiation):

  • Preparation: Charge a dry flask with 5-bromo-7-azaindole (1.0 eq) and anhydrous THF under Argon. Cool to -78°C .

  • Lithiation: Add n-Butyllithium (2.2 eq, 2.5M in hexanes) dropwise. Note: 2 eq are needed—one to deprotonate the N1-H and one for the C5-Br/Li exchange. Stir for 30–60 mins at -78°C.

  • Quench: Add a solution of Iodine (I2) (2.5 eq) in THF dropwise.

  • Workup: Allow to warm to RT. Quench with saturated aq.

    
     (to reduce excess iodine). Extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show a shift in the C4/C6 aromatic protons due to the shielding effect of Iodine vs Bromine.

Protocol B: Generic Kinase Fragment Affinity Assay (Thermal Shift)

Rationale: To compare the intrinsic binding (biological activity) of the 5-Br vs 5-I fragments against a target kinase (e.g., PIM1 or JAK2).

  • Reagents: Recombinant Kinase Domain, Sypro Orange Dye, Buffer (HEPES pH 7.5, MgCl2).

  • Sample Prep: Prepare 10 mM DMSO stocks of 5-bromo-7-azaindole and 5-iodo-7-azaindole .

  • Dosing: Dilute compounds to 500 µM (high concentration needed for fragments) in reaction buffer.

  • Reaction: Mix Protein (2 µM) + Compound + Dye in a qPCR plate.

  • Measurement: Run a melt curve (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: Calculate

    
     (Shift in melting temperature).
    
    • Expected Result: 5-Iodo often induces a higher

      
       than 5-Bromo if a halogen-bonding pocket exists (e.g., 
      
      
      
      ).

Strategic Workflow Diagram

The following diagram outlines the decision process for selecting between the Bromo and Iodo variants in a drug discovery campaign.

Workflow Start Start: 7-Azaindole Scaffold Selection Decision Goal: Scale-up vs. Potency/Diversity? Start->Decision Route_Br Route A: 5-Bromo-7-Azaindole (Commercial/Cheap) Decision->Route_Br Cost/Stability Route_I Route B: 5-Iodo-7-Azaindole (Reactive/Probe) Decision->Route_I Reactivity/Affinity App_Scale Application: GMP Scale-up (e.g., Vemurafenib) Route_Br->App_Scale High Yield, Robust App_FBDD Application: Fragment Screening (Halogen Bonding) Route_I->App_FBDD High Delta-Tm App_Complex Application: Difficult Couplings (Sterically hindered) Route_I->App_Complex Mild Conditions

Caption: Decision tree for selecting 5-Br vs 5-I variants based on project phase (Discovery vs. Development).

References

  • Vertex AI Search. (2025). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Institutes of Health. [Link]

  • MDPI. (2023). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Inno Pharmchem. (2026).[2] The Synthesis Journey of 5-Bromo-7-azaindole: A Key Player in Modern Pharmaceutical Research. [Link]

  • American Chemical Society. (2025). Halogen Bond: Its Role beyond Drug–Target Binding Affinity. Journal of Medicinal Chemistry. [Link]

  • Frontiers in Chemistry. (2021). Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments. [Link]

Sources

Validation

Comparative Guide: Kinase Inhibitors With vs. Without the 7-Azaindole Scaffold

[1] Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has achieved "privileged" status in kinase inhibitor discovery, serving as a core structural motif in FDA-approved drugs such as Vemurafenib (BRA...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has achieved "privileged" status in kinase inhibitor discovery, serving as a core structural motif in FDA-approved drugs such as Vemurafenib (BRAF V600E) and Pexidartinib (CSF-1R). Its utility stems from its ability to mimic the adenine ring of ATP, forming a robust bidentate hydrogen-bonding network with the kinase hinge region.

This guide objectively compares inhibitors utilizing the 7-azaindole scaffold against alternative core heterocycles (e.g., indoles, indazoles, quinolines). Analysis reveals that while 7-azaindole analogues often exhibit superior potency and solubility due to the pyridyl nitrogen (N7), they require rigorous selectivity profiling to mitigate off-target promiscuity inherent to ATP-mimetic scaffolds.

Mechanistic Foundation: The Hinge Binding Advantage

The primary differentiator of the 7-azaindole scaffold is its capacity for bidentate hydrogen bonding within the ATP-binding pocket.

  • 7-Azaindole: The N1 (pyrrole) acts as a hydrogen bond donor, while the N7 (pyridine) acts as a hydrogen bond acceptor.[1] This complementary arrangement perfectly matches the backbone amide and carbonyl of the kinase hinge region (typically the "Gatekeeper+1" and "Gatekeeper+3" residues).

  • Indole (Without N7): Lacks the N7 acceptor. It relies solely on the N1 donor, resulting in a weaker monodentate interaction, often requiring additional peripheral groups to maintain potency.

  • Indazole: Shifts the nitrogen to the N2 position. While it can form hydrogen bonds, the geometry differs, often altering the vector of substituents projecting into the solvent-exposed region.[1]

Visualization: Hinge Binding Mode

The following diagram illustrates the critical bidentate interaction that defines the 7-azaindole advantage.

HingeBinding Met_CO Residue (C=O) H-Bond Acceptor Met_NH Residue (N-H) H-Bond Donor N7 Pyridine N7 (Acceptor) Met_NH->N7 H-Bond (Strong) N1_H Pyrrole N1-H (Donor) N1_H->Met_CO H-Bond (Strong)

Figure 1: Bidentate hydrogen bonding mechanism of 7-azaindole with the kinase hinge backbone.[1][2]

Comparative Analysis: 7-Azaindole vs. Alternative Scaffolds[1][3]

Physicochemical Properties

The introduction of the nitrogen at position 7 fundamentally alters the electronic properties of the scaffold compared to a standard indole.

FeatureIndole (No N7)7-Azaindole (With N7)Impact on Drug Development
H-Bonding Monodentate (Donor only)Bidentate (Donor + Acceptor)Potency: 7-azaindole typically yields higher affinity due to lower entropic penalty and stronger enthalpy.
Basicity (pKa) Very Low (Non-basic)Weakly Basic (pKa ~4.6)Solubility: Protonation of N7 at physiological/gastric pH improves aqueous solubility.
Lipophilicity High (cLogP higher)Moderate (cLogP lower)ADME: Lower lipophilicity reduces non-specific binding and metabolic clearance risk.
Metabolic Liability C3 is highly reactiveC3 is reactive but tunableStability: Both scaffolds require blocking at C3 (e.g., with halogens or alkyl groups) to prevent oxidation.
Case Study: PI3Kγ Inhibitor Optimization

A direct comparison of scaffold performance was documented in the optimization of Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors (Reference 1).[2][3][4] Researchers compared an Azaindazole core (lacking the specific N1/N7 geometry) against the 7-Azaindole core while keeping peripheral substituents constant.

Experimental Data Summary:

Compound IDScaffoldR-Group (Hinge Binder)PI3Kγ IC50 (nM)Fold Improvement
Cmpd 11 AzaindazoleIsoindolinone8.0 nMReference
Cmpd 12 7-Azaindole Isoindolinone3.4 nM 2.3x
Cmpd 7 AzaindazoleUnsubstituted90 nMReference
Cmpd 10 7-Azaindole Unsubstituted~6 nM 15x

Insight: In the unsubstituted form, the 7-azaindole scaffold provided a 15-fold increase in potency compared to the azaindazole.[3] This confirms that the intrinsic binding affinity of the 7-azaindole core is superior when specific peripheral interactions are absent.

Experimental Protocols

To validate the performance of 7-azaindole inhibitors versus alternatives, the following protocols ensure robust data generation.

Kinase Inhibition Assay (ADP-Glo™ Platform)

This homogeneous assay quantifies kinase activity by measuring ADP generation, applicable to both 7-azaindole and non-7-azaindole inhibitors.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Specific peptide/protein substrate (at K_m).

  • ATP: Ultrapure (at K_m_app).

Protocol Steps:

  • Compound Preparation: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO. Dispense 250 nL into 384-well plates (final DMSO <1%).

  • Enzyme Addition: Add 2.5 µL of Kinase solution (optimized concentration). Incubate 10 min at RT.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT (ensure linear phase).

  • Termination: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[5] Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[5] Incubate 30 min.

  • Read: Measure luminescence. Calculate IC50 using 4-parameter logistic fit.

Selectivity Profiling Workflow

Because 7-azaindole is an ATP-mimetic, it carries a risk of promiscuity. A "Tiered Profiling" approach is mandatory.

ProfilingWorkflow Start Compound Library (7-Azaindole vs. Indole) Tier1 Tier 1: Single Point Screen (1 µM concentration) Panel: 300+ Kinases Start->Tier1 Decision1 Inhibition > 50%? Tier1->Decision1 Tier2 Tier 2: Dose Response (IC50) 10-point titration Decision1->Tier2 Yes Analysis Selectivity Score (S-Score) Entropy Calculation Decision1->Analysis No (Specific) Tier2->Analysis Tier3 Tier 3: Kd Determination (Binding Assay / KdELECT) Analysis->Tier3 For Leads

Figure 2: Tiered selectivity profiling workflow to assess scaffold promiscuity.

Data Analysis for Selectivity: Calculate the Selectivity Score (S(35)) :



  • Target: S(35) < 0.1 for selective leads.

  • Observation: Unoptimized 7-azaindoles often show S(35) > 0.3, necessitating substitution at the C3 or C5 positions to access the "back pocket" or "solvent front" for specificity.

References

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source:[6][1][4][7][8] Chemical & Pharmaceutical Bulletin URL:[Link][3][4][5][9]

  • Pexidartinib (Turalio) Label and Clinical Pharmacology Source: FDA / NIH National Library of Medicine URL:[Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay Source: BellBrook Labs URL:[Link]

Sources

Comparative

Comparative Study: 7-Azaindole vs. Purine as Hinge Binders in Kinase Inhibitor Design

Executive Summary In the realm of small molecule kinase inhibitors, the "hinge region"—the amino acid backbone segment connecting the N- and C-terminal lobes of the kinase domain—remains the primary anchor point for ATP-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of small molecule kinase inhibitors, the "hinge region"—the amino acid backbone segment connecting the N- and C-terminal lobes of the kinase domain—remains the primary anchor point for ATP-competitive drugs.[1][2][3] While the purine scaffold (mimicking the adenine core of ATP) represents the evolutionary standard for affinity, it often suffers from inherent promiscuity and metabolic liabilities. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a premier bioisostere, offering a strategic advantage in "scaffold hopping." This guide analyzes the structural, physicochemical, and kinetic distinctives of these two scaffolds, providing actionable protocols for validating their binding modes.

Molecular Architecture & Binding Mechanics

The efficacy of a hinge binder is dictated by its ability to satisfy the hydrogen bond (H-bond) donor/acceptor requirements of the kinase backbone (typically residues n and n+2).

The Purine Baseline (Adenine Mimicry)

The purine core (specifically the adenine moiety of ATP) presents a classic Acceptor-Donor-Acceptor (or Acceptor-Donor) motif.

  • N1 (Acceptor): Receives a hydrogen bond from the backbone NH (e.g., Met, Val).

  • N6-NH₂ (Donor): Donates a hydrogen bond to the backbone Carbonyl (CO) of the gatekeeper residue.

  • Liability: The N9 position (sugar attachment in ATP) is often a site of metabolic N-dealkylation or glycosylation in synthetic inhibitors. Furthermore, the high nitrogen count (4 in the core) increases polarity (low LogP), potentially limiting membrane permeability unless heavily substituted.

The 7-Azaindole Bioisostere

7-Azaindole retains the critical H-bond geometry of purine but modifies the ring electronics and "backside" substitution vectors.

  • N7 (Pyridine-like, Acceptor): Mimics the N1 of adenine.

  • N1 (Pyrrole-like, Donor): Mimics the N6-NH of adenine.

  • Key Difference: The replacement of the purine N9 with a Carbon (C3 in azaindole) removes a hydrogen bond acceptor. This slight increase in lipophilicity often improves cell permeability. Additionally, the C3 position offers a reactive vector for synthetic elaboration that is chemically distinct from purine C8/N9 functionalization.

Visualization: Hinge Interaction Topology

The following diagram illustrates the bioisosteric relationship and H-bond networking with a generic kinase hinge (e.g., BRAF or CDK).

HingeBinding cluster_kinase Kinase Hinge Backbone cluster_inhibitors Scaffold Motifs Backbone_NH Residue (n) Amide NH Purine Purine (Adenine Core) N1: Acceptor N6: Donor Backbone_NH->Purine H-Bond Azaindole 7-Azaindole N7: Acceptor N1: Donor Backbone_NH->Azaindole H-Bond (Bioisostere) Backbone_CO Residue (n-1) Carbonyl O Purine->Backbone_CO H-Bond Azaindole->Backbone_CO H-Bond (Bioisostere)

Caption: Comparative H-bond topology showing how 7-Azaindole mimics the Purine N1-N6 interaction vector while altering the scaffold core.

Physicochemical & ADME Profiling[4]

The decision to switch from a purine to a 7-azaindole scaffold is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) properties.

FeaturePurine Scaffold7-Azaindole ScaffoldDrug Design Implication
Lipophilicity (LogP) Generally Lower (More Polar)Moderate to High7-Azaindole often shows better passive membrane permeability due to fewer ring nitrogens.
Solubility Moderate (High crystalline lattice energy)ModerateBoth require solubilizing groups (e.g., piperazines) in the solvent-exposed region.
Metabolic Stability Low/Medium: N9-dealkylation and oxidation at C8 are common clearance pathways.High: The core is robust. Main liability is oxidation at C3 if unsubstituted, but this is usually the attachment point for the rest of the inhibitor.7-Azaindole reduces "metabolic soft spots."
Selectivity Potential Low: High promiscuity due to perfect ATP mimicry.High: Ability to adopt "flipped" binding modes or access hydrophobic pockets (e.g., Vemurafenib).7-Azaindole allows for greater structural deviation from ATP.
Synthetic Utility Well-established, but N7/N9 regioselectivity issues during alkylation.C3-lithiation/halogenation is highly regioselective.7-Azaindole offers cleaner structure-activity relationship (SAR) exploration.

Experimental Validation Protocols

To validate the superiority of one scaffold over the other for a specific target, two critical experiments are required: X-ray Crystallography (to confirm binding mode) and Surface Plasmon Resonance (SPR) (to measure residence time, a better predictor of efficacy than IC50).

Protocol A: X-ray Co-Crystallography (Hinge Validation)

Objective: Determine if the ligand binds in the "Normal" (N7/N1 interaction) or "Flipped" mode.

  • Protein Prep: Express and purify the kinase domain (e.g., BRAF, JAK) to >95% homogeneity. Concentrate to 10–20 mg/mL.

  • Complex Formation: Incubate kinase with the 7-azaindole inhibitor (molar ratio 1:1.5) on ice for 1 hour.

  • Screening: Use sparse-matrix screens (e.g., Hampton Research Index) via sitting-drop vapor diffusion at 4°C and 20°C.

  • Optimization: Once micro-crystals appear, optimize using "seeding" techniques and varying pH/precipitant concentrations.

  • Data Collection: Collect diffraction data at a synchrotron source (100 K).

  • Refinement: Solve structure via Molecular Replacement (MR).

    • Critical Check: Examine the electron density (2Fo-Fc map) at the hinge. Does the pyridine nitrogen (N7) face the backbone NH? If yes -> Normal Mode. If the C-H faces the NH -> Flipped Mode (often seen in JAK inhibitors).

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Objective: Compare the dissociation rate (


) of Purine vs. 7-Azaindole analogues.
  • Chip Preparation: Use a CM5 sensor chip. Immobilize the kinase via amine coupling (EDC/NHS) to a density of ~2000-4000 RU. Note: Biotin-streptavidin capture is preferred if the kinase is unstable.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1-2% DMSO (matched to sample).

  • Kinetic Titration (Single Cycle):

    • Inject inhibitor at 5 increasing concentrations (e.g., 1 nM to 100 nM) without regeneration between injections.

    • Flow rate: 30 µL/min.

    • Contact time: 120s; Dissociation time: 600s (crucial for slow binders).

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Calculate Residence Time (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ): 
      
      
      
      .
    • Verdict: A 7-azaindole derivative often exhibits a longer

      
       due to hydrophobic contacts in the gatekeeper region that purines miss.
      

Workflow: Scaffold Hopping Strategy

The following diagram outlines the logical flow for transitioning from a Purine hit to a 7-Azaindole lead.

ScaffoldHopping cluster_testing Parallel Screening Start Purine Hit (High Potency, Low Selectivity) Design Design 7-Azaindole Bioisostere (Retain H-bonds, Remove N9) Start->Design Assay_Biochem Biochemical IC50 (Potency Check) Design->Assay_Biochem Assay_Kinome Kinome Profiling (Selectivity Check) Design->Assay_Kinome Validation X-ray Crystallography (Confirm Hinge Mode) Assay_Biochem->Validation If Potent Assay_Kinome->Validation If Selective Optimization Optimize C3 Substituent (Access Back Pocket) Validation->Optimization Lead 7-Azaindole Lead (Vemurafenib-like) Optimization->Lead

Caption: Strategic workflow for scaffold hopping from Purine to 7-Azaindole to improve drug-like properties.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link[3]

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. (Describes Vemurafenib discovery). Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. Link

  • Popovici-Muller, J., et al. (2012). Discovery of the first potent, selective, and orally bioavailable inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1). ACS Medicinal Chemistry Letters, 3(10), 850-855. (Example of scaffold optimization). Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

Sources

Validation

The 7-Azaindole Scaffold: A Comparative Guide for Kinase Inhibitor Design

Topic: Structure-Activity Relationship (SAR) of Substituted 7-Azaindoles Content Type: Publish Comparison Guide Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Substituted 7-Azaindoles Content Type: Publish Comparison Guide

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole to become a "privileged structure" in modern drug discovery, particularly for ATP-competitive kinase inhibitors.[1] This guide objectively analyzes the structure-activity relationship (SAR) of substituted 7-azaindoles, contrasting their physicochemical and pharmacological performance against traditional indole and purine scaffolds.

We provide experimental evidence demonstrating why this scaffold is the core of blockbuster drugs like Vemurafenib (Zelboraf®) and Pexidartinib (Turalio®), while also highlighting specific cases where it fails to outperform alternatives.

Part 1: Scaffold Architecture & Bioisosteric Comparison

The transition from an indole to a 7-azaindole core is not merely a change in atom count; it fundamentally alters the electronic landscape and binding capabilities of the molecule.[2]

1.1 Physicochemical Superiority

The introduction of the nitrogen atom at position 7 (N7) significantly lowers the pKa of the pyrrole N1 proton (pKa ~13 for 7-azaindole vs. ~17 for indole) and increases polarity.

Table 1: Comparative Physicochemical Profile (Indole vs. 7-Azaindole)

PropertyIndole Scaffold7-Azaindole ScaffoldImpact on Drug Design
H-Bonding Donor only (N1-H)Donor (N1-H) + Acceptor (N7)Enables bidentate binding to kinase hinge regions (mimics Adenine).
Aqueous Solubility Low (< 20 µg/mL)High (> 400 µg/mL)~25-fold increase in solubility reduces formulation challenges.
Metabolic Stability Moderate (C3 oxidation prone)HighPyridine ring electron deficiency reduces oxidative metabolism at C2/C3.
Lipophilicity (LogP) HighModerateLower LogP often correlates with improved oral bioavailability.
1.2 Structural Visualization

The following diagram illustrates the critical electronic differences and numbering scheme.

ScaffoldComparison cluster_0 Indole (Traditional) cluster_1 7-Azaindole (Optimized) Indole INDOLE CORE (C8H7N) N1: H-Bond Donor C3: Electron Rich (Metabolic Hotspot) Azaindole 7-AZAINDOLE CORE (C7H6N2) N7: H-Bond Acceptor (Key) N1: H-Bond Donor (Acidic) Pyridine Ring: Electron Deficient Indole->Azaindole Bioisosteric Replacement (+ Solubility, + H-Bond Capacity)

Figure 1: Bioisosteric transition from Indole to 7-Azaindole, highlighting the gain of an H-bond acceptor at N7.[1][3]

Part 2: Comprehensive SAR Analysis

The utility of 7-azaindole lies in its ability to present substituents in specific vectors that probe the ATP-binding pocket of kinases.

2.1 The Hinge Binding Region (N1 & N7)
  • Mechanism: The N1-H (donor) and N7 (acceptor) form a "bidentate" hydrogen bond pair with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Cys532/Gln530 in B-Raf).

  • Critical Constraint: Alkylation or removal of the N1-H usually abolishes kinase activity, confirming its role as an obligate donor.

  • Exception: In "flipped" binding modes (rare), the C3 substituent may anchor the molecule, rendering N1 less critical.

2.2 The "Gatekeeper" Vector (C3 Position)
  • Role: The C3 position is the most versatile vector. Substituents here point deep into the hydrophobic pocket or towards the "gatekeeper" residue (e.g., Thr315 in Abl, Thr529 in B-Raf).

  • SAR Insight: Bulky aryl or heteroaryl groups at C3 (introduced via Suzuki coupling) often dictate selectivity between kinase families.

  • Data Point: In PI3K

    
     inhibitors, introducing a 4-pyridyl moiety at C3 increased potency by 15-fold  (
    
    
    
    3.4 nM) compared to the unsubstituted core.[4]
2.3 Solvent Exposure & Solubilization (C5 Position)
  • Role: The C5 position points towards the solvent interface.

  • SAR Insight: This is the ideal site for attaching solubilizing groups (morpholine, piperazine) or large tails to modulate pharmacokinetics without disrupting the core binding event.

  • Example: In Vemurafenib, the C5 position holds the p-chlorophenyl moiety (via a sulfonamide linker in precursors) to lock the active conformation.

2.4 SAR Map Visualization

SAR_Map Core 7-Azaindole Scaffold N1 Position N1 (Pyrrole Nitrogen) Core->N1 N7 Position N7 (Pyridine Nitrogen) Core->N7 C3 Position C3 (Pyrrole Carbon) Core->C3 C5 Position C5 (Pyridine Carbon) Core->C5 C4_C6 Positions C4 / C6 Core->C4_C6 Hinge_Donor Hinge_Donor N1->Hinge_Donor H-Bond Donor (Essential) Hinge_Acceptor Hinge_Acceptor N7->Hinge_Acceptor H-Bond Acceptor (Essential) Selectivity Selectivity C3->Selectivity Gatekeeper Interaction (Potency & Selectivity) Properties Properties C5->Properties Solvent Exposed (Solubility & PK Modulation) Sterics Sterics C4_C6->Sterics Steric Fit / Minor Interactions

Figure 2: Functional mapping of the 7-azaindole scaffold. Red nodes indicate critical potency drivers; Green indicates pharmacokinetic modulation sites.

Part 3: Comparative Performance Data

Does the switch to 7-azaindole always yield better drugs? The data suggests "Yes" for kinases, but "No" for GPCRs (like CB1), highlighting the need for target-specific validation.

Table 2: Head-to-Head Potency Comparison (


) 
Target ClassCompound SeriesIndole Analog

7-Azaindole Analog

OutcomeRef
PI3K

Isoindolinone derivatives~50 nM (Est.)3.4 nM 15x Potency Gain [1]
B-Raf (V600E) PLX Series (Vemurafenib precursor)> 1000 nM13 nM (PLX4720)Critical for Activity [2]
CDK8 Urea derivativesModerate51.3 nM High Selectivity[3]
CB1 Receptor Org27569 AnalogsHigh Affinity Inactive / Low AffinityActivity Loss [4]

Key Insight: For kinases, the N7 nitrogen is crucial because it mimics the N1 of Adenine in ATP. For GPCRs like CB1, which do not bind ATP, the N7 nitrogen may introduce electrostatic repulsion or desolvation penalties, killing activity.

Part 4: Experimental Protocols

To validate these SAR claims, we provide a robust protocol for functionalizing the critical C3 position, a challenging synthesis due to the electron-deficient nature of the pyridine ring which deactivates the system toward electrophilic aromatic substitution.

Protocol: C3-Arylation of 7-Azaindole via Suzuki-Miyaura Coupling

Standard electrophilic substitution (e.g., Friedel-Crafts) fails on 7-azaindoles. This Pd-catalyzed method is the industry standard.

Reagents:

  • Substrate: 3-Iodo-7-azaindole (or 3-bromo derivative)

  • Coupling Partner: Aryl Boronic Acid (

    
    )
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base:

    
     (Potassium phosphate, tribasic)
    
  • Solvent: n-Butanol / Water (5:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a sealed reaction vial, dissolve 3-iodo-7-azaindole (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in n-Butanol/Water.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (Critical for Pd(0) stability).

  • Catalyst Addition: Add

    
     (2.0 equiv), 
    
    
    
    (1 mol%), and SPhos (2 mol%).
  • Reaction: Heat the mixture to 100°C for 2–4 hours. Monitor via LC-MS for consumption of the iodide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: Expect >80% yield for electron-rich aryl boronic acids; >60% for electron-poor.

  • NMR Check: Look for the disappearance of the C3-H signal (typically a doublet around 7.5-8.0 ppm in the parent azaindole, replaced by aryl signals).

References
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Med. Chem. Lett. (2013).[5]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules (2020).

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors. RSC Advances (2022).

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Bioorg Med Chem. (2019).[6]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. ACS Omega (2023).

Sources

Comparative

Technical Guide: In Vitro and In Vivo Efficacy of 7-Azaindole Derivatives

Executive Summary: The "Privileged Scaffold" in Kinase Inhibition The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a superior bioisostere to the traditional indole moiety in the development of ATP-comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" in Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a superior bioisostere to the traditional indole moiety in the development of ATP-competitive kinase inhibitors. While indoles structurally mimic the purine core of ATP, they often suffer from poor aqueous solubility and rapid metabolic oxidation by CYP450 enzymes.

The introduction of a nitrogen atom at the 7-position (7-azaindole) fundamentally alters the physicochemical profile:

  • Enhanced Hydrogen Bonding: The N7 nitrogen acts as a specific hydrogen bond acceptor, allowing for a bidentate interaction with the kinase hinge region (mimicking the N1 of adenine).

  • Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to the electron-rich benzene ring of indole.

  • Solubility: The basicity of the pyridine nitrogen significantly improves aqueous solubility, a critical parameter for oral bioavailability.

This guide analyzes the efficacy of 7-azaindole derivatives, using Vemurafenib (PLX4032) and its progenitor PLX4720 as primary case studies for the BRAF V600E target.

Mechanism of Action: The Hinge Binding Mode

The efficacy of 7-azaindole derivatives stems from their ability to occupy the ATP-binding pocket of kinases with high affinity.

  • Bidentate Interaction: The core pharmacophore forms two critical hydrogen bonds with the kinase hinge region:

    • Donor: The pyrrole NH (N1) donates a hydrogen to the backbone carbonyl of a specific hinge residue (e.g., Cys532 in BRAF).

    • Acceptor: The pyridine nitrogen (N7) accepts a hydrogen from the backbone amide NH of the hinge.

  • Selectivity: Substitutions at the 3-position (often aromatic tails) extend into the hydrophobic pocket, conferring specificity for the inactive (DFG-out) or active (DFG-in) conformation of the kinase.

Visualization: BRAF Signaling & Inhibition Pathway

The following diagram illustrates the constitutive activation of the MAPK pathway by BRAF V600E and its blockade by 7-azaindole derivatives.

BRAF_Signaling GrowthFactor Growth Factor RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Activates BRAF_WT BRAF (Wild Type) RAS->BRAF_WT Activates MEK MEK 1/2 BRAF_WT->MEK Normal Signal BRAF_Mut BRAF V600E (Constitutively Active) BRAF_Mut->MEK Hyper-activation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors Inhibitor 7-Azaindole Derivative (e.g., Vemurafenib) Inhibitor->BRAF_Mut ATP Competition (Hinge Binding)

Caption: BRAF V600E drives constitutive MAPK signaling. 7-azaindoles competitively inhibit the mutant kinase, blocking downstream MEK/ERK phosphorylation.

Comparative Efficacy Analysis

Table 1: Scaffold Comparison (Indole vs. 7-Azaindole)

Objective: To demonstrate why the 7-azaindole scaffold is preferred for drug-like properties.

FeatureIndole Scaffold7-Azaindole ScaffoldImpact on Efficacy
H-Bonding Monodentate (NH donor only)Bidentate (NH donor + N7 acceptor)Higher affinity binding to kinase hinge region.
Metabolic Stability Low (Prone to CYP450 oxidation at C2/C3)High (Pyridine ring reduces electron density)Extended half-life (t1/2) in vivo.
Aqueous Solubility Poor (Lipophilic)Improved (Basic N7 protonation)Better oral bioavailability and formulation options.
PK Profile Rapid clearanceReduced clearanceSustained target inhibition required for efficacy.
Table 2: Efficacy Data (In Vitro & In Vivo)

Comparison of PLX4720 (Tool Compound) vs. Vemurafenib (Clinical Drug).

CompoundTarget (IC50)Cell Viability (GI50 A375)In Vivo TGI (Xenograft)Key Pharmacokinetic Feature
PLX4720 BRAFV600E: 13 nM 0.50 µM~70% at 100 mg/kgGood potency, but suboptimal oral bioavailability in higher mammals.
Vemurafenib BRAFV600E: 31 nM 0.31 µM>90% (Regression) at 75 mg/kg4-chlorophenyl moiety improves PK; optimized formulation (MBP) enhances exposure.
Generic Indole BRAFV600E: >1000 nM>10 µMMinimal / ToxicLacks specific hinge interaction; rapid metabolic clearance.

Note: TGI = Tumor Growth Inhibition; MBP = Microprecipitated Bulk Powder.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (Luminescence)

Purpose: To determine the IC50 of 7-azaindole derivatives against recombinant kinases.

Reagents:

  • Recombinant BRAF V600E kinase (0.2–0.5 ng/well).

  • Substrate: MEK1 (inactive) or synthetic peptide.

  • ATP (10 µM, near Km).

  • Detection: Kinase-Glo® or ADP-Glo™ (Promega).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 100 nL to a 384-well white plate.

  • Enzyme Mix: Add 5 µL of kinase buffer containing BRAF V600E. Incubate for 15 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT (linear reaction phase).

  • Detection: Add 10 µL of Kinase-Glo reagent. Incubate 10 min.

  • Read: Measure luminescence.

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model.

Protocol B: In Vivo Xenograft Efficacy Model

Purpose: To validate tumor regression in a physiological context. This protocol is self-validating via vehicle control and body weight monitoring.

Model Establishment:

  • Cell Line: A375 or COLO205 (BRAF V600E mutant melanoma/colorectal).

  • Implantation: Inject 5 × 106 cells (suspended in 50% Matrigel/PBS) subcutaneously into the right flank of athymic nude mice (Nu/Nu).

  • Randomization: When tumors reach ~150–200 mm3, randomize mice into groups (n=8-10).

Treatment Regimen:

  • Vehicle: 0.5% Methylcellulose + 0.2% Tween-80 (Standard suspension vehicle for azaindoles).

  • Compound: Vemurafenib analog at 25, 50, 75 mg/kg.

  • Route: Oral Gavage (PO), twice daily (BID).

  • Duration: 14–21 days.

Data Collection:

  • Tumor Volume: Measure via calipers (L × W2 / 2) every 2 days.

  • Toxicity Check: Weigh mice daily. >15% weight loss triggers euthanasia (humane endpoint).

  • Terminal PK: At study end, collect plasma 2h post-dose to correlate drug levels with efficacy.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to in vivo validation.

Workflow Synthesis Synthesis (7-Azaindole Core) Screening In Vitro Kinase Assay (IC50 Determination) Synthesis->Screening Library Cellular Cell Viability (MTT) & Western Blot (pERK) Screening->Cellular Hits (<100 nM) PK_ADME PK / ADME (Microsomal Stability) Cellular->PK_ADME Potent Leads InVivo In Vivo Xenograft (Tumor Regression) PK_ADME->InVivo Stable Candidates (t1/2 > 60min) InVivo->Synthesis SAR Feedback

Caption: Integrated workflow for evaluating 7-azaindole derivatives, ensuring only metabolically stable and potent hits progress to animal models.

References

  • Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Link

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation."[1] Nature, 467, 596–599. Link

  • Zhang, L., et al. (2017). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry. (General Reference for Scaffold Properties).
  • Plexxikon Inc. (2011). "Vemurafenib (Zelboraf) FDA Pharmacology Review." Center for Drug Evaluation and Research. Link

  • BenchChem. (2025).[2][3][4] "A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs." Link

Sources

Validation

Assessing the Metabolic Stability of 7-Azaindole Compounds

A Comparative Guide for Drug Discovery & Development Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, serving as a superior bioisostere to the t...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery & Development

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, serving as a superior bioisostere to the traditional indole.[1] Its ability to form a critical bidentate hydrogen bond with the kinase hinge region—mimicking the adenine ring of ATP—has led to blockbuster drugs like Vemurafenib .

However, this scaffold carries a significant metabolic liability often missed in standard screening cascades: Aldehyde Oxidase (AO)-mediated oxidation . Unlike Cytochrome P450 (CYP) enzymes, AO is a cytosolic enzyme that attacks the electron-deficient C-2 position via a nucleophilic mechanism. This guide details the specific protocols required to identify, quantify, and mitigate this "silent" clearance pathway, contrasting it with standard indole and indazole alternatives.

The Scaffold Landscape: Indole vs. 7-Azaindole vs. Indazole

In medicinal chemistry, the shift from an indole to a 7-azaindole is rarely accidental. It is a strategic move to optimize physicochemical properties.[2] However, this optimization alters the metabolic profile drastically.

FeatureIndole (Parent)7-Azaindole (Target)Indazole (Alternative)
Structure BenzopyrrolePyridopyrroleBenzopyrazole
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N7)Donor (NH) + Acceptor (N2)
Solubility Low (Lipophilic)Improved (Lower LogP)Moderate
Primary Metabolism CYP450 (Oxidation)Aldehyde Oxidase (C-2) + CYP450CYP450 + UGT (Glucuronidation)
Metabolic Soft Spot C-3, C-5, C-6C-2 (Nucleophilic Attack) N-1, N-2
Key Liability Rapid CYP clearanceSpecies-specific AO clearance Phase II Conjugation

Expert Insight: The 7-azaindole's N-7 nitrogen lowers the pKa of the pyrrole NH, enhancing hydrogen bond acidity. However, it also pulls electron density from the C-2 position, making it highly susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase. This is not seen in the electron-rich indole scaffold.

The Metabolic Mechanism: CYP vs. AO[3]

To assess stability accurately, one must understand the causality of metabolism. Standard microsomes (HLM) contain CYPs but lack cytosolic AO. Relying solely on HLM data leads to a false sense of security regarding 7-azaindole stability.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the 7-azaindole scaffold.

MetabolicPathways Compound 7-Azaindole Scaffold CYP Cytochrome P450 (Microsomal) Compound->CYP Electrophilic Oxidation AO Aldehyde Oxidase (Cytosolic) Compound->AO Nucleophilic Attack Metabolite_CYP Hydroxylated Metabolites (Random Positions) CYP->Metabolite_CYP Metabolite_AO 2-Oxo-7-azaindole (Specific C-2 Attack) AO->Metabolite_AO Major Clearance Pathway

Figure 1: Divergent metabolic pathways. Note that AO specifically targets the C-2 position via nucleophilic attack, distinct from the oxidative mechanism of CYPs.

Experimental Protocols: The Self-Validating System

A robust stability assessment for 7-azaindoles requires a "Matrix-Matched" approach. You must run parallel incubations in Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) or S9 fractions.

Protocol A: Differential Stability Assay (HLM vs. HLC)

Objective: Determine the contribution of AO versus CYP to total clearance.

Materials:

  • Test Compound: 1 µM final concentration (low concentration prevents enzyme saturation).

  • Matrices:

    • Pooled Human Liver Microsomes (HLM) – Source of CYPs.

    • Pooled Human Liver Cytosol (HLC) – Source of AO.

  • Cofactors:

    • NADPH (Regenerating system) – Required for CYP.

    • None (or molecular oxygen) – AO does not require NADPH.

  • Inhibitors (Validation Step):

    • Hydralazine (25 µM) or Raloxifene – Specific AO inhibitors.

    • 1-Aminobenzotriazole (1-ABT) – Pan-CYP inhibitor.

Step-by-Step Workflow:

  • Preparation: Prepare a 1000x stock of the test compound in DMSO. Dilute to 2x concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Setup (4 Arms):

    • Arm 1 (CYP): HLM + NADPH.

    • Arm 2 (AO): HLC (No NADPH).

    • Arm 3 (AO Validation): HLC + Hydralazine (Pre-incubate inhibitor for 15 mins).

    • Arm 4 (Control): Buffer + Compound (assess chemical stability).

  • Initiation: Add liver fraction (final protein conc. 0.5 mg/mL) to initiate Arm 2 & 3. Add NADPH to initiate Arm 1.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min into 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor the parent depletion and the formation of the M+16 peak (2-oxo metabolite).

Protocol Decision Logic

Use this workflow to interpret your stability data.

AssayWorkflow Start Start: 7-Azaindole Candidate HLM_Test Test in HLM (+NADPH) Start->HLM_Test HLC_Test Test in HLC (No NADPH) Start->HLC_Test Result_HLM High Clearance? HLM_Test->Result_HLM Result_HLC High Clearance? HLC_Test->Result_HLC CYP_Issue CYP Liability (Optimize Lipophilicity) Result_HLM->CYP_Issue Yes Stable Metabolically Stable Result_HLM->Stable No AO_Issue AO Liability (Block C-2 Position) Result_HLC->AO_Issue Yes Result_HLC->Stable No Validate Inhibition Assay AO_Issue->Validate Confirm with Hydralazine

Figure 2: Decision tree for identifying metabolic liabilities. High clearance in HLC (Cytosol) without NADPH is the hallmark of AO metabolism.

Data Interpretation & Species Differences

A critical pitfall in 7-azaindole development is the In Vitro-In Vivo Correlation (IVIVC) disconnect . AO expression is highly species-dependent.

SpeciesAO Activity LevelRelevance to Human
Human HighReference Standard
Monkey HighBest Toxicology Species
Rat Low/NegligiblePoor Predictor (False Positives)
Dog Low/NegligiblePoor Predictor (False Positives)
Mouse VariableStrain Dependent

Warning: If a 7-azaindole compound is stable in Rat/Dog microsomes/hepatocytes, do not assume it will be stable in Humans. You must rely on Human Liver Cytosol (HLC) or S9 data.

Sample Data Output (Interpretation):

CompoundHLM Clint (µL/min/mg)HLC Clint (µL/min/mg)HLC + HydralazineConclusion
Cmpd A 12 (Low)150 (High)10 (Low)AO Substrate (C-2 Labile)
Cmpd B 85 (High)5 (Low)5 (Low)CYP Substrate (Lipophilic)
Cmpd C 10 (Low)8 (Low)8 (Low)Stable
Structural Mitigation Strategies

If your assay confirms AO liability (Compound A in the table above), standard medicinal chemistry tactics (lowering LogP) will fail. You must sterically or electronically block the C-2 position .

  • C-2 Substitution: Introducing a small alkyl group (Methyl, Ethyl) or a halogen (Chlorine) at C-2 sterically hinders the AO enzyme approach.

  • Scaffold Hopping: Switching to a 5-azaindole or 6-azaindole changes the electron distribution, often reducing AO affinity, though this may impact kinase binding affinity.

  • Electronic Deactivation: Adding electron-donating groups (EDGs) like amino or methoxy groups to the pyridine ring can increase electron density at C-2, making it less attractive to the nucleophilic AO mechanism.

References
  • BenchChem. (n.d.). A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Retrieved from

  • Mao, J., et al. (2022).[3] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Royal Society of Chemistry. Retrieved from

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Retrieved from

  • Pryde, D. C., et al. (2010).[4] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. (Contextualized via search results).

  • Di, L. (2014). The role of aldehyde oxidase in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology. (Contextualized via search results).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextualized via search results).

Sources

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